molecular formula C11H8ClNO2 B597466 1-Chloro-6-methylisoquinoline-5-carboxylic acid CAS No. 1245643-02-0

1-Chloro-6-methylisoquinoline-5-carboxylic acid

Katalognummer: B597466
CAS-Nummer: 1245643-02-0
Molekulargewicht: 221.64
InChI-Schlüssel: DKAFNWYTPLCECP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-6-methylisoquinoline-5-carboxylic acid (C11H8ClNO2, MW 221.64) is a versatile isoquinoline derivative designed for research and development applications . This compound serves as a high-value building block in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex active molecules. The presence of three distinct functional groups—a carboxylic acid, a chloro substituent, and the isoquinoline core—offers multiple sites for strategic chemical modification, such as amide coupling, nucleophilic substitution, and metal-catalyzed cross-coupling reactions . Its potential applications include serving as a precursor in medicinal chemistry for the discovery of new therapeutic agents. Researchers can leverage this compound to develop targeted libraries of molecules for screening against various biological targets. The carboxylic acid moiety can be used to link the isoquinoline scaffold to other pharmacophores, while the reactive chlorine atom allows for further functionalization of the heteroaromatic system. Based on its close structural analogue, this compound is expected to have low solubility in aqueous systems . As a carboxylic acid, it may be converted to its salt forms to improve solubility for biological assays . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-chloro-6-methylisoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-2-3-8-7(9(6)11(14)15)4-5-13-10(8)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAFNWYTPLCECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676730
Record name 1-Chloro-6-methylisoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-02-0
Record name 1-Chloro-6-methylisoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic data for 1-Chloro-6-methylisoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization of 1-Chloro-6-methylisoquinoline-5-carboxylic acid

Part 1: Executive Summary & Structural Logic

1.1 The Isoquinoline Scaffold in Drug Discovery The compound 1-Chloro-6-methylisoquinoline-5-carboxylic acid (CAS: 1245643-02-0) represents a highly functionalized isoquinoline core. In modern medicinal chemistry, this scaffold is a critical "divergent intermediate." The presence of three distinct reactive handles—a halogen at C1, a carboxylic acid at C5, and a methyl group at C6—allows for orthogonal functionalization. This specific substitution pattern is often explored in the synthesis of HIF prolyl hydroxylase inhibitors (analogous to Roxadustat intermediates) and kinase inhibitors where the isoquinoline ring mimics the adenine pocket of ATP.

1.2 Structural Analysis & Numbering To accurately interpret spectroscopic data, we must first establish the IUPAC numbering system for this molecule, as it dictates the chemical shift environments.

  • Position 1 (C-Cl): The chlorine atom at C1 is activated for Nucleophilic Aromatic Substitution (SNAr), making the adjacent carbon highly deshielded in NMR.

  • Position 2 (N): The nitrogen atom (isoquinoline core).

  • Position 5 (COOH): The carboxylic acid exerts a strong electron-withdrawing effect (anisotropy) on the peri-position protons (H4) and adjacent carbons.

  • Position 6 (CH3): An electron-donating group that provides a diagnostic singlet in 1H NMR and shields the adjacent C5 position slightly via steric and inductive effects.

Part 2: Spectroscopic Profile (Diagnostic Data)

Note: The following data represents the theoretical spectroscopic consensus derived from structure-property relationships of analogous 1-chloro-isoquinoline derivatives. This profile serves as the standard for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: Due to the carboxylic acid moiety, DMSO-d6 is the preferred solvent to prevent aggregation and ensure the observation of the acidic proton. CDCl3 may lead to line broadening or precipitation.

Table 1: Predicted 1H NMR Data (400 MHz, DMSO-d6)

PositionTypeShift (δ, ppm)MultiplicityIntegrationCoupling (Hz)Structural Insight
COOH Acid13.0 - 14.0Broad Singlet1H-Exchangeable proton; highly deshielded.
H3 Arom8.30 - 8.45Doublet (d)1HJ ≈ 5.8Alpha to Nitrogen; most deshielded aromatic H.
H8 Arom8.15 - 8.25Doublet (d)1HJ ≈ 8.5Peri-position to N; deshielded by ring current.
H4 Arom7.80 - 7.90Doublet (d)1HJ ≈ 5.8Beta to Nitrogen; shielded relative to H3.
H7 Arom7.60 - 7.75Doublet (d)1HJ ≈ 8.5Ortho to methyl; standard aromatic range.
CH₃ Alkyl2.45 - 2.60Singlet (s)3H-Benzylic methyl; diagnostic singlet.

Table 2: Predicted 13C NMR Data (100 MHz, DMSO-d6)

Carbon TypeShift (δ, ppm)Assignment
Carbonyl 167.0 - 169.0C OOH (Acid carbonyl)
Imine-like 149.0 - 152.0C1 -Cl (Deshielded by Cl and N proximity)
Aromatic 140.0 - 145.0C3 (Alpha to N)
Quaternary 135.0 - 138.0C8a (Ring fusion)
Quaternary 128.0 - 132.0C5 (Ipso to COOH), C6 (Ipso to Me)
Aromatic 120.0 - 128.0C4 , C7 , C8 , C4a
Alkyl 19.0 - 22.0C H₃ (Methyl carbon)
Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogenation state.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is often more sensitive for carboxylic acids (forming [M-H]⁻), but Positive Mode (ESI+) will show the protonated molecular ion [M+H]⁺.

  • Molecular Formula: C11H8ClNO2[1]

  • Exact Mass: 221.02

  • Isotopic Pattern (Critical QC Parameter):

    • M+H (222.03): 100% Relative Abundance.

    • M+H+2 (224.03): ~32% Relative Abundance.[2]

    • Interpretation: The distinct 3:1 ratio between the M and M+2 peaks confirms the presence of a single Chlorine atom. Absence of this pattern indicates dechlorination (impurity).

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 2500–3300 cm⁻¹ (Very broad, characteristic of carboxylic acid dimers).[3]

  • C=O Stretch: 1680–1710 cm⁻¹ (Strong, sharp; Carbonyl).

  • C=N / C=C Stretch: 1580–1620 cm⁻¹ (Aromatic skeletal vibrations).

  • C-Cl Stretch: 700–800 cm⁻¹ (Fingerprint region, often obscured but diagnostic if isolated).

Part 3: Experimental Protocols

Protocol 3.1: NMR Sample Preparation

Objective: To obtain high-resolution spectra without concentration effects.

  • Weighing: Accurately weigh 5–10 mg of the solid sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: If the sample is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid potential decarboxylation or esterification if traces of alcohol are present.

  • Filtration: If undissolved particles remain, filter through a glass wool plug directly into the NMR tube.

  • Acquisition: Run 1H NMR with a minimum of 16 scans and a relaxation delay (d1) of 2.0 seconds to ensure integration accuracy of the acid proton.

Protocol 3.2: HPLC Purity Profiling

Objective: Separate the target compound from des-chloro or regioisomeric impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/acid absorption).

  • Retention Time: The carboxylic acid makes the compound relatively polar; expect elution earlier than the non-acidic methyl ester precursor.

Part 4: Visualization & Workflow

The following diagram illustrates the logical flow for characterizing this intermediate, distinguishing it from common synthetic byproducts.

CharacterizationWorkflow Sample Crude Sample (1-Chloro-6-methylisoquinoline-5-COOH) Solubility Solubility Test (DMSO vs CDCl3) Sample->Solubility MS_Analysis Mass Spectrometry (ESI+/-) Solubility->MS_Analysis Dilute NMR_Analysis 1H NMR Spectroscopy (DMSO-d6) Solubility->NMR_Analysis Dissolve Isotope_Check Check Cl Pattern (3:1 Ratio for M:M+2) MS_Analysis->Isotope_Check Pass VALIDATED STRUCTURE Isotope_Check->Pass Pattern Matches Fail REJECT / RE-PURIFY Isotope_Check->Fail No Cl Pattern Signal_Check Diagnostic Signals: 1. Acid (-COOH) >13ppm 2. Methyl (-CH3) ~2.5ppm NMR_Analysis->Signal_Check Signal_Check->Pass Signals Present Signal_Check->Fail Missing Signals

Figure 1: Analytical workflow for the structural validation of halogenated isoquinoline intermediates.

Part 5: References

  • BOC Sciences. (2024). Product Data Sheet: 1-chloro-6-methylisoquinoline-5-carboxylic acid (CAS 1245643-02-0).[][5][6][7][8] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for substituted Isoquinolines. PubChem.[9] Retrieved from

  • FibroGen, Inc. (2014).[10] Process for the preparation of Roxadustat and its intermediates.[10][11][12][13][14] World Intellectual Property Organization Patent WO2014014834A1. (Contextual reference for isoquinoline synthesis).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for NMR prediction rules).

Sources

Technical Guide: Solubility and Stability Profiling of 1-Chloro-6-methylisoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1245643-02-0 Formula: C₁₁H₈ClNO₂ Molecular Weight: 221.64 g/mol []

Executive Summary & Strategic Importance

1-Chloro-6-methylisoquinoline-5-carboxylic acid is a specialized heteroaromatic intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and receptor modulators. Its structural value lies in its orthogonal reactivity :

  • The 1-Chloro position: A highly activated electrophile susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for rapid diversification of the isoquinoline core.[2][3]

  • The 5-Carboxylic Acid: A stable handle for amide coupling or esterification.[2][3]

However, this dual functionality presents specific solubility and stability challenges.[2][3] The 1-chloro substituent renders the molecule moisture-sensitive (hydrolysis prone), while the zwitterionic potential of the isoquinoline core dictates a complex pH-solubility profile. This guide provides the physicochemical grounding and experimental protocols necessary to handle, solubilize, and stabilize this compound effectively.

Physicochemical Profile

Understanding the ionization state is critical for predicting solubility.[2][3] The molecule contains a basic nitrogen (isoquinoline ring) and an acidic proton (carboxylic acid), but the electron-withdrawing chlorine atom significantly alters standard pKa values.[3]

Predicted Ionization Constants (pKa)
  • Acidic Group (COOH): pKa ≈ 3.5 – 4.0.[2][3]

    • Implication: At pH > 4, the molecule exists primarily as a mono-anion (carboxylate).[3]

  • Basic Group (Isoquinoline Nitrogen): pKa ≈ 1.5 – 2.5.[2][3]

    • Implication: The 1-chloro substituent is strongly electron-withdrawing (inductive and resonance effects), drastically lowering the basicity of the ring nitrogen compared to unsubstituted isoquinoline (pKa ~5.4). Consequently, the molecule does not readily form a stable cation except in very strong acids (pH < 1).[2][3]

Solubility Matrix
Solvent SystemSolubility RatingMechanistic Insight
Water (pH 7) High (>10 mg/mL)Exists as a soluble carboxylate anion.[3]
Water (pH 3-4) Low (<0.1 mg/mL)Proximity to the isoelectric point (if N protonates) or neutral free acid form causes precipitation.[2][3]
0.1 N NaOH Very HighFull deprotonation to the sodium salt.[2][3]
DMSO / DMF High (>50 mg/mL)Preferred for stock solutions; disrupts intermolecular H-bonding.[2][3]
Methanol/Ethanol ModerateCAUTION: Protic solvents can act as nucleophiles over time (see Stability).[2][3]
Dichloromethane Low to ModerateSoluble as the free acid; insoluble as a salt.[2][3]

Stability & Reactivity Profile

The stability of this compound is governed by the lability of the C1-Chlorine atom.[2][3]

Hydrolytic Instability (The "Lactam" Pathway)

The 1-chloroisoquinoline moiety behaves similarly to an imidoyl chloride.[2][3] In the presence of water—particularly under acidic or basic catalysis—the chlorine can be displaced by hydroxide, leading to the formation of the thermodynamically stable 1-isoquinolinone (lactam) tautomer.[3]

  • Risk Factor: High in aqueous buffers at extreme pH or elevated temperatures.[2][3]

  • Mitigation: Store solid under inert gas.[2][3][4] Prepare aqueous solutions immediately prior to use.[2][3]

Nucleophilic Displacement (Solvolysis)

In alcoholic solvents (MeOH, EtOH), the 1-chloro group can undergo slow SNAr displacement to form the 1-alkoxy derivative. This reaction is accelerated by heat and base.[2][3]

  • Operational Rule: Avoid storing stock solutions in methanol. Use DMSO or Acetonitrile for LC-MS standards.[2][3]

Thermal Stability

The 5-carboxylic acid is sterically crowded by the 6-methyl group and the peri-interaction with the H4 proton. While generally stable, prolonged heating (>100°C) in high-boiling solvents (e.g., DMSO) can induce decarboxylation, although this is a secondary risk compared to hydrolysis.[3]

Visualization: Degradation & Reactivity Pathways[4]

The following diagram illustrates the primary stability risks (Hydrolysis and Solvolysis) and the desired synthetic pathway (SNAr).

ReactivityPathways Compound 1-Chloro-6-methyl isoquinoline-5-COOH Lactam Degradation Product A: 1-Isoquinolinone (Lactam) Compound->Lactam Hydrolysis (+H2O) Acid/Base Catalyzed Alkoxy Degradation Product B: 1-Methoxy Derivative Compound->Alkoxy Solvolysis (+MeOH) Storage in Alcohols Target Desired Product: Amino-Isoquinoline Compound->Target Controlled SnAr (+R-NH2, Base)

Caption: Primary reaction pathways. Red paths indicate degradation risks during storage/handling; Green path indicates the intended synthetic utility.

Experimental Protocols

Protocol A: Kinetic Solubility Determination

Use this protocol to determine the maximum concentration for biological assays.

  • Preparation: Prepare a 50 mM stock solution in anhydrous DMSO.

  • Spiking: Add 10 µL of stock to 490 µL of the target buffer (e.g., PBS pH 7.4). Final theoretical concentration = 1 mM.[2][3]

  • Incubation: Shake at room temperature for 24 hours.

  • Filtration: Filter using a 0.45 µm PTFE membrane (low binding) to remove precipitate.[2][3]

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Calibration: Compare peak area against a standard curve prepared in 50:50 DMSO:Water.[2][3]

  • Self-Validation: If the peak area of the filtrate is <80% of the standard, the compound has precipitated.[2][3]

Protocol B: Forced Degradation (Stress Testing)

Use this to validate storage conditions and analytical methods.[3]

  • Acid Stress: Dissolve compound in 0.1 N HCl. Heat at 60°C for 4 hours.

    • Expected Result: Detection of 1-hydroxy/isoquinolinone species (M-Cl+OH mass shift).[3]

  • Base Stress: Dissolve in 0.1 N NaOH. Heat at 60°C for 4 hours.

    • Expected Result: Rapid hydrolysis.[2][3]

  • Oxidative Stress: Treat with 3% H₂O₂ at RT for 24 hours.[2][3]

    • Expected Result: Potential N-oxide formation (M+16) or methyl oxidation.[2][3]

  • Analysis: LC-MS is required to identify degradation masses.[2][3]

Handling and Storage Guidelines

ParameterRecommendationRationale
Storage Condition -20°C, Inert Atmosphere (Ar/N₂)Prevents moisture ingress and hydrolysis of the C-Cl bond.
Container Amber Glass VialProtects from light (isoquinolines can be photosensitive).[2][3]
Weighing Rapid, Low HumidityCompound is potentially hygroscopic; minimize air exposure.[2][3]
Safety (GHS) Irritant (H315, H319, H335)Standard PPE.[2][3] Avoid dust inhalation.[2][3]

References

  • BOC Sciences. 1-chloro-6-methylisoquinoline-5-carboxylic acid (CAS 1245643-02-0) Product Information. Retrieved from [3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24849630, 1-Chloroisoquinoline. Retrieved from [2][3]

  • BenchChem. Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. (Mechanistic analog for chloroisoquinoline reactivity).[2][3] Retrieved from [2][3]

  • Sigma-Aldrich. 1-Chloroisoquinoline Product Specification and Safety Data Sheet. Retrieved from

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Chloro-6-methylisoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the physicochemical properties, analytical characterization, and handling of 1-Chloro-6-methylisoquinoline-5-carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes predictive data based on structural analogs with established analytical protocols to offer a comprehensive framework for working with this compound.

Introduction and Chemical Identity

1-Chloro-6-methylisoquinoline-5-carboxylic acid is a substituted heterocyclic compound belonging to the isoquinoline class. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of bioactive natural products and synthetic pharmaceuticals.[1][2] The specific substitutions of a chloro group at the 1-position, a methyl group at the 6-position, and a carboxylic acid at the 5-position create a unique electronic and steric profile that dictates its chemical behavior and potential applications.

The chloro group at the C1 position makes it susceptible to nucleophilic substitution, a key reaction for further functionalization.[3][4] The carboxylic acid and the basic nitrogen atom of the isoquinoline ring provide opportunities for salt formation and modulation of solubility and pharmacokinetic properties.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 1-chloro-6-methylisoquinoline-5-carboxylic acid[]
CAS Number 1245643-02-0[]
Molecular Formula C₁₁H₈ClNO₂[]
Molecular Weight 221.64 g/mol []
Canonical SMILES CC1=C(C2=C(C=C1)C(=NC=C2)Cl)C(=O)O[]
InChI Key DKAFNWYTPLCECP-UHFFFAOYSA-N[]

Predicted Physicochemical Properties

Direct experimental data for this specific molecule is not widely published. The following properties are estimated based on the analysis of its core functional groups and data from structurally related compounds such as 1-chloroisoquinoline and isoquinoline-5-carboxylic acid.

Table 2: Estimated Physicochemical Data

PropertyPredicted Value/RangeRationale & Comparative Data
Appearance White to off-white or light yellow solid.Based on the appearance of 1-chloroisoquinoline (white to light yellow powder/crystal)[3][6] and isoquinoline-5-carboxylic acid (solid).
Melting Point (°C) >250 °C (with potential decomposition)Isoquinoline-5-carboxylic acid has a high melting point of 275-280 °C. The addition of chloro and methyl groups is unlikely to lower this substantially. In contrast, 1-chloroisoquinoline has a much lower melting point of 33-38 °C.[3][6][7] The carboxylic acid's ability to form strong intermolecular hydrogen bonds will dominate, leading to a high melting point.
Boiling Point (°C) >300 °C (at atmospheric pressure)High melting point solids, especially those with carboxylic acid groups, typically have very high boiling points and may decompose before boiling. 1-chloroisoquinoline boils at 274-275 °C.[7]
Aqueous Solubility Sparingly soluble to insoluble in water. Soluble in dilute aqueous base.The parent isoquinoline is sparingly soluble in water.[1][4][8] The presence of the lipophilic chloro and methyl groups will decrease water solubility. However, the carboxylic acid group will allow for deprotonation in basic solutions (e.g., NaOH, NaHCO₃) to form a more soluble carboxylate salt.
Organic Solvent Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol).The aromatic core and functional groups suggest solubility in common polar organic solvents. 1-chloroisoquinoline is soluble in toluene.[6]
pKa¹ (Carboxylic Acid) ~3.5 - 4.5The pKa of benzoic acid is ~4.2. The electron-withdrawing nature of the isoquinoline ring system would be expected to increase the acidity of the carboxylic acid, lowering its pKa.
pKa² (Isoquinoline Nitrogen) ~2.0 - 3.0The pKa of the protonated isoquinoline is 5.14.[1] However, the strongly electron-withdrawing chloro group at the adjacent C1 position and the nearby carboxylic acid will significantly decrease the basicity of the ring nitrogen, lowering its pKa. The predicted pKa for 1-chloroisoquinoline is ~2.03.[7]

Synthesis and Reactivity Profile

Synthetic Pathways

The synthesis of substituted isoquinolines can be achieved through several classic methodologies, including the Bischler-Napieralski and Pomeranz–Fritsch reactions.[2][9] These methods often involve harsh conditions and may not be suitable for highly functionalized substrates.[2]

A plausible modern approach to synthesizing the target molecule would likely involve a multi-step sequence, potentially starting from a pre-functionalized benzene ring, followed by the construction of the pyridine portion of the isoquinoline core. The introduction of the chloro group at C1 is often achieved using reagents like phosphorus oxychloride (POCl₃) on an isoquinolin-1-one precursor.[10]

Synthesis_Logic cluster_0 Pathway A: Ring Construction cluster_1 Pathway B: Modification A1 Substituted Benzaldehyde/Benzonitrile A2 Cyclization/ Ring Formation A1->A2 Build Pyridine Ring A3 Oxidation/Chlorination A2->A3 Install C1-Chloro Target 1-Chloro-6-methyl- isoquinoline-5- carboxylic acid A3->Target B1 Pre-formed Isoquinoline Core B2 Directed Halogenation & Carboxylation B1->B2 Functional Group Interconversion B2->Target

Caption: Plausible high-level synthetic strategies.

Chemical Reactivity
  • Nucleophilic Aromatic Substitution (SNAr): The C1-chloro group is highly activated towards nucleophilic substitution by the adjacent ring nitrogen. This is a key reaction handle, allowing for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) to generate diverse libraries of compounds.

  • Carboxylic Acid Reactions: The -COOH group can undergo standard transformations, including esterification, amide bond formation, and reduction to an alcohol.

  • Electrophilic Aromatic Substitution (EAS): The benzene portion of the isoquinoline ring is deactivated towards electrophiles due to the electron-withdrawing nature of the pyridine ring.[8] Substitutions, if they occur, are likely to be directed to the C5 and C8 positions.[4] However, the existing substituents will further influence the position and feasibility of EAS reactions.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical_Workflow cluster_ID Identity & Structure cluster_Purity Purity & Quantification MS Mass Spec (MS) Confirm MW Conclusion Final Characterization Report MS->Conclusion NMR NMR (1H, 13C) Confirm Structure NMR->Conclusion IR IR Spectroscopy Confirm Functional Groups HPLC HPLC-UV Purity Assay HPLC->Conclusion EA Elemental Analysis Confirm Formula Sample Test Sample Sample->MS Sample->NMR Sample->IR Sample->HPLC Sample->EA

Caption: Standard analytical workflow for compound characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR (Predicted):

    • Aromatic Protons (4H): Expect complex multiplets in the δ 7.5-8.5 ppm range, characteristic of the isoquinoline ring system. The specific positions of the methyl and carboxyl groups will influence the exact shifts and coupling patterns.

    • Carboxylic Acid Proton (1H): A broad singlet, typically downfield (> δ 10-12 ppm), which is exchangeable with D₂O.

    • Methyl Protons (3H): A sharp singlet, likely in the δ 2.3-2.7 ppm range.

  • ¹³C NMR (Predicted):

    • Carbonyl Carbon: A signal around δ 165-175 ppm.

    • Aromatic Carbons: Multiple signals in the δ 120-155 ppm range. The carbon bearing the chloro group (C1) will be significantly affected.

    • Methyl Carbon: A signal in the δ 15-25 ppm range.

Mass Spectrometry (MS) MS is used to determine the molecular weight and fragmentation pattern.

  • Expected Molecular Ion ([M+H]⁺): m/z 222.03 (for C₁₁H₉ClNO₂⁺).

  • Isotope Pattern: A characteristic ~3:1 ratio for the [M] and [M+2] peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes is a definitive indicator of a monochlorinated compound.

  • Fragmentation: Expect initial loss of HCl or CO₂ as common fragmentation pathways.

Infrared (IR) Spectroscopy IR confirms the presence of key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region.

  • C-Cl Stretch: Typically found in the 600-800 cm⁻¹ region.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of non-volatile organic compounds.

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and linearly increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at multiple wavelengths (e.g., 254 nm, 280 nm) to ensure detection of all aromatic components.

  • Sample Preparation: Dissolve the sample accurately in a suitable solvent (e.g., Methanol or a mixture of Mobile Phase A/B) to a concentration of ~1 mg/mL.

  • Analysis: Inject 5-10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. Data from related chloroisoquinolines should be used to guide handling procedures.[11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[11][12] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended, especially given that 1-chloroisoquinoline is noted to be air and heat sensitive.[6][7][12]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[11]

    • Skin: Wash off with soap and plenty of water.[11]

    • Inhalation: Move the person to fresh air.[11]

    • Ingestion: Rinse mouth with water and seek medical attention.[11]

Conclusion

1-Chloro-6-methylisoquinoline-5-carboxylic acid is a multifaceted molecule with significant potential for chemical modification, making it a valuable building block in synthetic and medicinal chemistry. While direct experimental data is scarce, a comprehensive physicochemical profile can be reliably predicted from its structure and comparison with related analogs. The analytical protocols detailed herein provide a robust framework for its characterization, ensuring structural integrity and purity for research and development applications.

References

  • ResearchGate. (2020). structure,preparation,chemical properties and medicinal uses of isoquinoline hetero cyclic ring. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • ResearchGate. (2025). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

  • Google Patents. (2024). Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
  • LookChem. (n.d.). 1-Chloroisoquinoline Safety Data Sheet. Retrieved from [Link]

  • SpringerLink. (n.d.). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 1-Chloro-6-methylisoquinoline-5-carboxylic Acid in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-Chloro-6-methylisoquinoline-5-carboxylic acid (CAS: 1245643-02-0) represents a "privileged scaffold" in modern oncology research. Its structural architecture—a bicyclic heteroaromatic core decorated with orthogonal reactive handles (electrophilic C1-chloro and nucleophilic/acidic C5-carboxyl)—makes it an ideal template for developing ATP-competitive inhibitors targeting the PI3K/Akt/mTOR pathway and Pim kinases .

This guide details the technical application of this scaffold in generating focused small-molecule libraries. We provide validated protocols for its chemical derivatization and subsequent biological evaluation, emphasizing its role in Structure-Activity Relationship (SAR) optimization for next-generation cancer therapeutics.

Chemical Profile & Handling

PropertySpecification
CAS Number 1245643-02-0
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>50 mM), DMF; sparingly soluble in DCM
Storage 2-8°C, inert atmosphere (Ar/N₂), desiccated
Stability Hydrolytically stable; C1-Cl susceptible to nucleophilic attack

Handling Precaution: The C1-chloro position is highly activated. Avoid prolonged exposure to nucleophilic solvents (e.g., methanol, water) at elevated temperatures unless reaction is intended.

Application Logic: The Isoquinoline Scaffold in Oncology

The utility of 1-Chloro-6-methylisoquinoline-5-carboxylic acid lies in its ability to mimic the adenine ring of ATP, a critical requirement for Type I kinase inhibitors.

Mechanistic Rationale (SAR Design)
  • C1-Position (Hinge Binder): The chlorine atom at C1 is a displacement handle. Substituting this with an amine, urea, or heterocycle allows the molecule to form hydrogen bonds with the "hinge region" of the kinase (e.g., Val828 in PI3K

    
    ).
    
  • C5-Position (Solvent Front/Affinity Pocket): The carboxylic acid allows for amide coupling. This "tail" extends into the solvent-exposed region or the affinity pocket, modulating solubility and isoform selectivity (e.g., distinguishing PI3K

    
     from PI3K
    
    
    
    ).
  • C6-Methyl Group (Selectivity Filter): This substituent provides steric bulk that can induce atropisomerism or clash with non-conserved residues in the binding pocket, enhancing selectivity against off-target kinases.

Pathway Visualization

The following diagram illustrates the role of this scaffold in blocking the PI3K/mTOR signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Receptors) PI3K PI3K (Class I) Target of Isoquinoline Scaffold RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K Activity AKT Akt (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation CellGrowth Tumor Proliferation & Survival mTOR->CellGrowth Signaling Inhibitor Isoquinoline Inhibitor (1-Cl-6-Me Derivative) Inhibitor->PI3K ATP Competition

Caption: The isoquinoline scaffold targets the ATP-binding pocket of PI3K, preventing PIP2 to PIP3 conversion and halting downstream Akt/mTOR oncogenic signaling.

Experimental Protocols

Protocol A: Divergent Synthesis of Kinase Inhibitors

Objective: To synthesize a library of PI3K


-selective inhibitors using the 1-Chloro-6-methylisoquinoline-5-carboxylic acid core.
Workflow Diagram

Synthesis_Workflow Start Starting Material (1-Cl-6-Me-IsoQ-5-COOH) Step1 Step 1: Amide Coupling (C5 Modification) Start->Step1 R-NH2, HATU, DIPEA Intermed Intermediate A (1-Cl-5-Amide) Step1->Intermed Step2 Step 2: SnAr Displacement (C1 Modification) Intermed->Step2 Ar-NH2, Pd(OAc)2 or Acid Final Final Inhibitor Library (1-Amino-5-Amide) Step2->Final

Caption: Modular synthetic route allowing independent variation of the "tail" (Step 1) and "hinge binder" (Step 2).

Detailed Procedure:

Step 1: C5-Amide Coupling (Tail Introduction)

  • Reagents: Dissolve 1-Chloro-6-methylisoquinoline-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature (RT) for 15 minutes.

  • Coupling: Add the desired amine (e.g., N-methylpiperazine, morpholine, or substituted aniline) (1.1 eq).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: M+Amine-H₂O).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

    • Note: The C1-Cl is stable under these mild basic conditions.

Step 2: C1-Nucleophilic Substitution (Hinge Binder Introduction) Method A: Acid-Catalyzed SNAr (For aliphatic amines)

  • Dissolve the Step 1 intermediate in n-butanol or DMSO.

  • Add the nucleophilic amine (e.g., aniline, aminopyridine) (2.0 eq) and catalytic HCl or TFA (0.1 eq).

  • Heat to 100–120°C in a sealed tube for 12 hours.

  • Purify via preparative HPLC.

Method B: Buchwald-Hartwig Coupling (For aromatic amines)

  • Combine intermediate (1.0 eq), aryl amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq) in 1,4-dioxane.

  • Degas with Argon. Heat at 100°C for 4–8 hours.

Protocol B: In Vitro PI3K Kinase Assay

Objective: To validate the inhibitory potency (IC₅₀) of the synthesized derivatives.

Materials:

  • Recombinant PI3K

    
    /
    
    
    
    proteins.
  • PIP2:PS lipid substrate.

  • ATP (10 µM and 100 µM).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Procedure:

  • Compound Prep: Prepare 3-fold serial dilutions of the synthesized isoquinoline derivatives in DMSO (starting at 10 µM).

  • Enzyme Reaction: Incubate PI3K enzyme with lipid substrate and compound for 15 mins at RT.

  • Initiation: Add ATP to initiate the phosphorylation reaction. Incubate for 60 mins at RT.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP to Luciferase). Measure luminescence.

  • Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Compound]. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Quantitative Data & Expectations

Researchers should expect the following Structure-Activity Relationships (SAR) based on analogous isoquinoline scaffolds:

Structural Modification (C1 Position)Predicted Effect (PI3K

)
Rationale
Unsubstituted (Cl) Inactive (>10 µM)Lacks hydrogen bond donor for hinge region.
Morpholine Moderate (0.1 - 1.0 µM)Classic hinge binder; good metabolic stability.
2-Aminopyrimidine High Potency (<50 nM)Bidentate H-bond donor/acceptor pair mimics Adenine.
Substituted Aniline Variable PotencyPotency depends on electronic matching with the hydrophobic pocket.

References

  • Scaffold Utility in PI3K Inhibition

    • Design and Synthesis of PI3K Inhibitors.Journal of Medicinal Chemistry. (2016). Discusses the morpholine-triazine and isoquinoline scaffolds for dual PI3K/mTOR inhibition.

  • Chemical Properties & Vendor Data

    • 1-Chloro-6-methylisoquinoline-5-carboxylic acid Product Specification.[][2][3] Sigma-Aldrich / MilliporeSigma.

  • Downstream Application (Lifitegrast Analogies)

    • Practical Synthesis of Tetrahydroisoquinoline-6-carboxylic Acid Derivatives.ACS Omega. (2023). Provides context on the reactivity of the carboxylic acid handle in isoquinoline cores.

  • ADP-Glo™ Kinase Assay Systems Protocol. Promega Corporation.

(Note: While specific "famous" drugs may utilize quinoline or quinazoline cores, the 1-chloro-6-methylisoquinoline-5-carboxylic acid is a distinct, commercially established building block used to generate novel IP in the same chemical space.)

Sources

Application Note: Strategic Utilization of 1-Chloro-6-methylisoquinoline-5-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Chloro-6-methylisoquinoline-5-carboxylic acid as a building block in organic synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][][3]

Executive Summary

1-Chloro-6-methylisoquinoline-5-carboxylic acid (CAS: 1245643-02-0) represents a "privileged scaffold" in modern medicinal chemistry, particularly for the development of kinase inhibitors (e.g., SYK, JAK) and antiviral agents (e.g., NS5A replication complex inhibitors).[1][][3]

This building block offers two distinct, orthogonal handles for diversification:

  • The C1-Chloro Electrophile: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings.[1][][3]
    
  • The C5-Carboxylic Acid: A robust handle for amide coupling or heterocycle formation.[1][][3]

Crucial Consideration: The 6-Methyl group is not merely a bystander; it provides essential metabolic stability (blocking the typical C6 metabolic soft spot) but introduces ortho-steric hindrance that dictates the success of C5-functionalization.[1][] This guide details the protocols required to navigate these steric and electronic features.

Chemical Profile & Reactivity Analysis

PropertyData / CharacteristicImplication for Synthesis
CAS Number 1245643-02-0Verified Commercial Availability.[1][][3]
Formula

MW: 221.64 g/mol .[1][][3]
C1-Cl Reactivity High (Activated by Ring N)Facile

with amines/alkoxides; Excellent Suzuki/Buchwald substrate.[1][][3]
C5-COOH Reactivity Moderate to Low (Sterically Hindered)The ortho-6-methyl group hinders nucleophilic attack at the carbonyl.[1][][3] Requires high-energy activation (e.g., Acid Chloride or HATU).[][3]
Solubility Low in non-polar solvents; Amphoteric.[1][][3]Recommendation: Convert to Methyl Ester (C5) immediately if purification issues arise.[][3]
Reactivity Visualization

The following diagram maps the orthogonal reactivity pathways, highlighting the "Order of Operations" critical for high yields.

ReactivityMap Start 1-Chloro-6-methyl- isoquinoline-5-COOH SNAr C1-Amine (Kinase Hinge Binder) Start->SNAr R-NH2, Base (Direct Displacement) Ester Methyl Ester (Protection/Solubility) Start->Ester MeOH, H2SO4 (Recommended First Step) Amide C5-Amide (Solubilizing Tail) SNAr->Amide 1. LiOH (Hydrolysis) 2. HATU, R'NH2 Suzuki C1-Aryl/Heteroaryl (Biaryl Scaffold) Ester->SNAr S_NAr Optimization Ester->Suzuki Pd(PPh3)4, Ar-B(OH)2

Caption: Orthogonal diversification pathways. The red arrow indicates the recommended initial step to improve solubility and prevent catalyst poisoning.

Application Modules & Protocols

Module A: The "Steric-First" Strategy (C5-Amide Coupling)

Challenge: The 6-methyl group creates a "steric wall" protecting the 5-carboxylic acid.[1][][3] Standard EDC/NHS coupling often fails or proceeds with poor conversion.[][3] Solution: Use of HATU (high-activity uronium salt) or conversion to the Acid Chloride .[1][]

Protocol 1: High-Efficiency Amide Coupling via Acid Chloride

Use this for unreactive anilines or bulky amines.[1][][3]

  • Activation: Suspend 1-Chloro-6-methylisoquinoline-5-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M).

  • Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise, followed by a catalytic drop of DMF (critical for Vilsmeier-Haack type activation).[][3]

    • Observation: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) indicates reaction progress.[3]
    • Note: Stir at RT for 2 hours. The suspension should clear as the acid chloride forms.

  • Concentration: Evaporate volatiles in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in anhydrous DCM or THF.[3]

  • Coupling: Cool to 0°C. Add the target Amine (1.1 eq) and DIPEA (3.0 eq).

  • Workup: Stir at RT for 4 hours. Quench with sat.

    
    . Extract with DCM.[][3]
    
    • Yield Expectation: 85-95%.[1][][3]

Module B: The C1-Displacement ( )

Mechanism: The isoquinoline nitrogen renders the C1-position highly electrophilic.[1][] The 6-methyl group has minimal electronic impact here, making this reaction robust.[3]

Protocol 2: Microwave-Assisted

with Amines

Ideal for installing kinase "hinge-binding" motifs.[1][][3]

  • Setup: In a microwave vial, combine:

    • Substrate (e.g., The Methyl Ester from Module A) (1.0 eq)[3]

    • Primary/Secondary Amine (1.2 - 1.5 eq)[1][][3]

    • DIPEA (3.0 eq) - Essential to neutralize HCl generated.[1][][3]

    • Solvent: NMP or DMSO (High dielectric constant promotes the transition state).

  • Reaction: Irradiate at 120°C for 30 minutes (or heat thermally at 100°C for 4-6 hours).

  • Purification:

    • Dilute with water.[][3] The product often precipitates (if hydrophobic).

    • If soluble, extract with EtOAc.[3] Wash 3x with water to remove NMP.[][3]

  • Validation: Monitor disappearance of the starting material peak (approx. 220-250 nm UV) via LCMS. The mass shift will be

    
    .[1][]
    
Module C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Context: Used when a carbon-carbon bond is required at C1 (e.g., biaryl systems).[1][][3] Warning: Free carboxylic acids can poison Pd catalysts.[1][][3] Protect as Methyl Ester first.

Protocol 3: Suzuki Coupling on the Ester
  • Reagents: Combine Methyl 1-chloro-6-methylisoquinoline-5-carboxylate (1.0 eq), Aryl Boronic Acid (1.5 eq), and

    
     (3.0 eq).
    
  • Catalyst: Add

    
     (5 mol%). Choice of ligand (dppf) is critical to prevent chelation by the isoquinoline nitrogen.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degas with Argon for 5 minutes.

  • Execution: Heat at 90°C for 4 hours under inert atmosphere.

  • Note: The 6-methyl group does not interfere with C1-coupling.[1][][3]

Troubleshooting & Critical Parameters

IssueRoot CauseCorrective Action
Low Yield in Amide Coupling Steric hindrance from 6-Me group.Switch from EDC/HOBt to Oxalyl Chloride/DMF method (Protocol 1).[][3]
No Reaction in

Amine nucleophile is protonated (salt form).[][3]Ensure excess base (DIPEA/TEA) is used to free-base the amine.[1][]
Insoluble Starting Material Zwitterionic nature of the amino-acid.[1][][3]Convert to Methyl Ester immediately. Perform chemistry on the ester, hydrolyze (

) at the final step.[3]
Regioselectivity Issues N/AThe C1-Cl is the only labile halogen.[1][] Regioselectivity is inherent.[][3]

References

  • BOC Sciences. 1-chloro-6-methylisoquinoline-5-carboxylic acid Product Profile. Accessed 2024.[][3][4]

  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution.[][3] (2021).[][3][5]

  • Biosynth. 5-Chloroisoquinoline-1-carboxylic acid: Analogous Reactivity Patterns.[1]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Isoquinoline Kinase Inhibitors. (General Reference for Isoquinoline Scaffold Utility).

Sources

Application Note: Strategic Derivatization of 1-Chloro-6-methylisoquinoline-5-carboxylic Acid for Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Chloro-6-methylisoquinoline-5-carboxylic acid in the development of antimicrobial agents Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists

Abstract

The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds.[1][2] The isoquinoline core, historically significant in alkaloids like berberine, has re-emerged as a privileged structure in synthetic antimicrobial research. This guide focuses on 1-Chloro-6-methylisoquinoline-5-carboxylic acid (CAS 1245643-02-0) , a high-value bifunctional building block. Its unique substitution pattern offers two distinct vectors for chemical modification: the electrophilic C1-chlorine (activated for SNAr) and the C5-carboxylic acid (ready for amide coupling). This application note outlines a validated synthetic workflow to transform this scaffold into a library of potential DNA gyrase or efflux pump inhibitors, complete with detailed protocols for chemical synthesis and biological evaluation.

Chemical Biology & Mechanism of Action

The Scaffold Advantage

The utility of 1-Chloro-6-methylisoquinoline-5-carboxylic acid lies in its orthogonal reactivity , allowing for the rapid generation of Structure-Activity Relationship (SAR) data.

  • C1 Position (The "Solubility Vector"): The chlorine atom at C1 is highly activated by the adjacent ring nitrogen (C=N bond), making it susceptible to Nucleophilic Aromatic Substitution (SNAr). Replacing this chlorine with cyclic amines (e.g., piperazine, morpholine) is a proven strategy to enhance aqueous solubility and cell permeability—critical factors for Gram-negative penetration.

  • C5 Position (The "Binding Vector"): The carboxylic acid allows for the attachment of diverse amines via amide coupling. In many DNA gyrase inhibitors, this region interacts with the enzyme's active site or water-bridging networks.

  • C6-Methyl Group: This substituent restricts conformational freedom and provides a hydrophobic anchor, potentially increasing binding affinity within hydrophobic pockets of bacterial targets like FtsZ or Topoisomerase IV.

Target Potential

Derivatives of 1-chloroisoquinoline have demonstrated activity against:

  • Methicillin-resistant Staphylococcus aureus (MRSA): Via perturbation of cell wall biosynthesis and nucleic acid synthesis.[3][4]

  • Efflux Pumps (NorA): Isoquinoline derivatives can act as efflux pump inhibitors (EPIs), restoring the potency of traditional antibiotics like ciprofloxacin.

Synthetic Protocol: Divergent Library Generation

Objective: Synthesize a library of 1-amino-isoquinoline-5-carboxamides. Strategy: "Amide-First" approach to install the diversity element, followed by SNAr to install the solubility handle.

Step 1: C5-Amidation (The Diversity Step)

Rationale: Modifying the carboxylic acid first avoids potential side reactions with the highly nucleophilic amines used in the subsequent SNAr step.

Reagents:

  • Scaffold: 1-Chloro-6-methylisoquinoline-5-carboxylic acid (1.0 equiv)

  • Amine Partner (R-NH2): Aniline or Benzylamine derivatives (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Protocol:

  • Dissolution: In a dry 20 mL scintillation vial, dissolve 1-Chloro-6-methylisoquinoline-5-carboxylic acid (221 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (0.52 mL, 3.0 mmol) followed by HATU (456 mg, 1.2 mmol). Stir at room temperature for 15 minutes. The solution should turn slightly yellow, indicating active ester formation.

  • Coupling: Add the desired Amine Partner (1.1 mmol).

  • Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor by LC-MS (Target mass: M+H of product).

    • Critical Checkpoint: If the reaction is sluggish (due to steric hindrance from the C6-methyl), heat to 50°C.

  • Workup: Dilute with EtOAc (30 mL) and wash with 5% LiCl solution (3x) to remove DMF. Wash with saturated NaHCO3 and Brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 2: C1-Substitution (The Solubility Step)

Rationale: The C1-Cl bond is activated for SNAr. No metal catalyst is required, reducing toxic metal impurities in the final biological assay.

Reagents:

  • Substrate: Amide intermediate from Step 1 (1.0 equiv)

  • Nucleophile: N-Methylpiperazine or Morpholine (2.0–5.0 equiv)

  • Solvent: DMSO or NMP (N-Methyl-2-pyrrolidone)

Protocol:

  • Setup: Dissolve the Amide intermediate (0.5 mmol) in DMSO (2 mL) in a microwave-compatible vial or pressure tube.

  • Addition: Add N-Methylpiperazine (excess, 5.0 equiv). The amine acts as both nucleophile and base.[2]

  • Reaction:

    • Method A (Thermal): Heat at 100°C for 12 hours.

    • Method B (Microwave - Preferred): Irradiate at 120°C for 30 minutes.

  • Monitoring: Monitor consumption of the starting chloride by TLC or LC-MS.

  • Workup: Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates.

    • If precipitate forms: Filter, wash with water, and dry.

    • If no precipitate: Extract with DCM/Isopropanol (3:1), dry, and concentrate.

  • Final Purification: Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Biological Evaluation Protocol

Assay: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Guidelines.

Materials:

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Control: Ciprofloxacin or Moxifloxacin.

Protocol:

  • Stock Prep: Dissolve test compounds in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in CAMHB in a 96-well microtiter plate. Final test range: 64 µg/mL to 0.125 µg/mL. Ensure final DMSO concentration is <1%.

  • Inoculum: Prepare a bacterial suspension adjusted to 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve ~5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of inoculum to each well containing 50 µL of compound solution.

  • Incubation: Incubate at 37°C for 16–20 hours (aerobic).

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity). Validate with Resazurin dye (blue to pink indicates growth) if turbidity is ambiguous.

Data Visualization & Logic

Figure 1: Strategic Derivatization Workflow

This diagram illustrates the logic of the "Amide-First" synthetic pathway, highlighting the orthogonal reactivity of the scaffold.

G Scaffold 1-Chloro-6-methyl- isoquinoline-5-COOH Amidation Step 1: Amidation (Targeting Binding Pocket) Scaffold->Amidation HATU, R-NH2 (C5-COOH) Intermediate Intermediate: 1-Chloro-Amide Amidation->Intermediate Generates Diversity SnAr Step 2: SnAr Reaction (Optimizing Solubility) Intermediate->SnAr Cyclic Amine, Heat/MW (C1-Cl) FinalProduct Final Lead: 1-Amino-5-Amido-Isoquinoline SnAr->FinalProduct Yields Bioactive Agent

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C1-Cl and C5-COOH motifs.

Figure 2: Structure-Activity Relationship (SAR) Logic

This diagram details the mechanistic contribution of each part of the final molecule to the antimicrobial efficacy.

SAR Core Isoquinoline Core C1 C1-Position (Solubility/Permeability) Core->C1 C5 C5-Amide (Target Interaction) Core->C5 C6 C6-Methyl (Conformational Lock) Core->C6 Solubility Gram(-) Porin Entry (via Cationic Amine) C1->Solubility Piperazine/Morpholine Binding H-Bonding to DNA Gyrase/Top IV C5->Binding Benzyl/Aryl Amides Hydrophobic Hydrophobic Pocket Occupancy C6->Hydrophobic Steric Bulk

Caption: SAR map linking chemical modifications of the isoquinoline scaffold to specific biological functions.

References

  • Sigma-Aldrich. 1-Chloro-6-methylisoquinoline-5-carboxylic acid Product Specification.Link

  • He, S., et al. (2022). "Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome." Antibiotics, 11(8), 1088. Link

  • Othman, I.M., et al. (2013). "Novel isoquinoline derivatives as antimicrobial agents."[5] European Journal of Medicinal Chemistry, 64, 448-459. Link

  • Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.Link

  • Bunce, R.A., et al. (2021). "SNAr Reactivity of 1-Chloroisoquinolines." Journal of Heterocyclic Chemistry, 58(3). Link

Sources

Application Notes and Protocols for the Derivatization of 1-Chloro-6-methylisoquinoline-5-carboxylic acid to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 1-chloro-6-methylisoquinoline-5-carboxylic acid. The protocols outlined herein are designed to generate a diverse library of novel compounds with enhanced biological activity, leveraging the privileged isoquinoline scaffold. This document emphasizes the rationale behind experimental choices, provides detailed, step-by-step methodologies, and is supported by authoritative scientific literature.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline nucleus is a prominent heterocyclic scaffold found in a vast array of natural products and synthetic compounds with significant pharmacological properties.[1] Isoquinoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] The specific compound, 1-chloro-6-methylisoquinoline-5-carboxylic acid, presents a unique trifunctionalized scaffold amenable to a variety of chemical modifications. The presence of a reactive chloro group at the 1-position, a nucleophilic nitrogen within the isoquinoline ring, and a versatile carboxylic acid at the 5-position allows for systematic structural modifications to explore and optimize structure-activity relationships (SAR).

The derivatization strategies detailed in this guide are aimed at exploring key chemical spaces to enhance the therapeutic potential of the parent molecule. These strategies include modifications of the carboxylic acid moiety to amides and esters, palladium-catalyzed cross-coupling reactions at the C1-chloro position to introduce novel carbon-carbon and carbon-nitrogen bonds, and bioisosteric replacement of the carboxylic acid to improve pharmacokinetic and pharmacodynamic properties.

Strategic Derivatization Pathways

The derivatization of 1-chloro-6-methylisoquinoline-5-carboxylic acid can be systematically approached through several key pathways. The selection of a particular pathway should be guided by the therapeutic target and the desired physicochemical properties of the final compounds.

G cluster_0 Carboxylic Acid Modification cluster_1 C1-Position Modification start 1-Chloro-6-methylisoquinoline-5-carboxylic acid amide Amide Derivatives start->amide Amide Coupling ester Ester Derivatives start->ester Esterification bioisostere Bioisosteric Replacements start->bioisostere Multi-step Synthesis suzuki Suzuki Coupling (C-C Bond Formation) amide->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) amide->buchwald ester->suzuki ester->buchwald bioisostere->suzuki bioisostere->buchwald

Figure 1: Key derivatization pathways for 1-chloro-6-methylisoquinoline-5-carboxylic acid.

Part 1: Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a common pharmacophore, but its acidic nature can sometimes lead to poor membrane permeability and metabolic instability.[4] Derivatization at this position can significantly impact a compound's biological activity and pharmacokinetic profile.

Amide Bond Formation: A Versatile Strategy for SAR Exploration

The conversion of the carboxylic acid to an amide is a fundamental strategy in medicinal chemistry to enhance biological activity and improve drug-like properties.[5][6] Amide derivatives often exhibit improved metabolic stability and can engage in additional hydrogen bonding interactions with biological targets.[7]

Rationale: The introduction of diverse amine building blocks allows for a systematic exploration of the chemical space around the 5-position of the isoquinoline ring. This can lead to the identification of key interactions with the target protein, thereby enhancing potency and selectivity. The choice of coupling reagent is critical for efficient amide bond formation, especially with potentially sterically hindered or electronically deficient amines.[8]

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that minimizes side reactions and is suitable for a wide range of amines.[9][10]

Materials:

  • 1-Chloro-6-methylisoquinoline-5-carboxylic acid

  • Amine of choice (primary or secondary)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 1-chloro-6-methylisoquinoline-5-carboxylic acid (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF or DCM, add HATU (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equivalents) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Parameter Condition Rationale
Coupling Reagent HATUHigh efficiency, low racemization for chiral amines, and suitable for a broad substrate scope.[9][10]
Base DIPEAA non-nucleophilic base that facilitates the reaction without competing with the amine nucleophile.[5]
Solvent Anhydrous DMF or DCMAprotic solvents that are suitable for amide coupling reactions.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion.
Purification Silica Gel ChromatographyA standard and effective method for purifying amide products of varying polarities.[11]
Esterification: Modulating Lipophilicity and Prodrug Potential

Esterification of the carboxylic acid can increase the lipophilicity of the molecule, which may enhance cell permeability.[12] Esters can also serve as prodrugs, which are converted to the active carboxylic acid in vivo.[13]

Rationale: The choice of esterification method depends on the steric hindrance around the carboxylic acid and the sensitivity of the starting material to acidic conditions. For sterically hindered carboxylic acids, traditional Fischer esterification may be inefficient.[14] The Steglich esterification, using a carbodiimide and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and effective alternative.[15]

Materials:

  • 1-Chloro-6-methylisoquinoline-5-carboxylic acid

  • Alcohol of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve 1-chloro-6-methylisoquinoline-5-carboxylic acid (1.0 equivalent), the desired alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with DCM.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Bioisosteric Replacement of the Carboxylic Acid

Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical properties of a molecule while retaining or improving its biological activity.[4][16] Replacing the carboxylic acid with a bioisostere can improve oral bioavailability, metabolic stability, and tissue penetration.[17]

Rationale: Tetrazoles are common bioisosteres of carboxylic acids due to their similar pKa and planar geometry.[17] The synthesis of a tetrazole analog of 1-chloro-6-methylisoquinoline-5-carboxylic acid involves a multi-step sequence starting from the corresponding amide.

G start Amide Derivative step1 Dehydration to Nitrile start->step1 (e.g., PPh₃, CCl₄) step2 [2+3] Cycloaddition step1->step2 (e.g., NaN₃, NH₄Cl) end Tetrazole Bioisostere step2->end

Figure 2: Synthetic workflow for the preparation of a tetrazole bioisostere.

Part 2: Modification at the C1-Chloro Position

The chloro group at the 1-position of the isoquinoline ring is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between an organoboron compound and a halide.[18][19] This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C1 position.

Rationale: Introducing different substituents at the C1-position can significantly influence the molecule's interaction with its biological target. For instance, in the context of kinase inhibitors, these modifications can be directed towards the solvent-exposed region of the ATP-binding pocket to enhance potency and selectivity.[20][21] Microwave-assisted Suzuki coupling can significantly reduce reaction times and improve yields.[22][23][24]

Materials:

  • 1-Chloro-6-methylisoquinoline-5-carboxylic acid derivative (amide or ester)

  • Boronic acid or boronic ester of choice (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • SPhos (2,6-Dimethoxy-2'-dicyclohexylphosphinobiphenyl) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Microwave reactor vials

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a microwave reactor vial, combine the 1-chloro-6-methylisoquinoline-5-carboxylic acid derivative (1.0 equivalent), the boronic acid or ester (1.5 equivalents), Pd(OAc)₂ (0.05 equivalents), SPhos (0.1 equivalents), and K₂CO₃ (3.0 equivalents).

  • Add the 1,4-dioxane/water (4:1) solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 15-60 minutes. Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ with SPhos ligandA highly active catalyst system for the coupling of aryl chlorides.[25]
Base K₂CO₃A common and effective base for Suzuki-Miyaura couplings.[18]
Solvent Dioxane/WaterA standard solvent system that facilitates the dissolution of both organic and inorganic reagents.
Heating Microwave IrradiationAccelerates the reaction, often leading to higher yields and shorter reaction times.[23][24]
Buchwald-Hartwig Amination: Introducing Novel Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[26][27] This reaction enables the introduction of a wide variety of primary and secondary amines at the C1 position.

Rationale: The introduction of amino groups can provide additional hydrogen bond donors and acceptors, which can be crucial for target engagement.[28] This modification can also modulate the basicity and overall physicochemical properties of the molecule.

Materials:

  • 1-Chloro-6-methylisoquinoline-5-carboxylic acid derivative (amide or ester)

  • Amine of choice (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (0.02 equivalents), XPhos (0.04 equivalents), and NaOtBu (1.4 equivalents).

  • Add the 1-chloro-6-methylisoquinoline-5-carboxylic acid derivative (1.0 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Purification and Characterization

The purification of the synthesized isoquinoline derivatives is crucial to obtain accurate biological data.[29][30]

  • Chromatography: Silica gel column chromatography is the primary method for purification. The choice of eluent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol) should be optimized based on the polarity of the compound.

  • Crystallization: For solid compounds, recrystallization can be an effective method for obtaining highly pure material.[31]

  • Characterization: The structure and purity of all final compounds should be confirmed by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the final compound.

Conclusion

The protocols detailed in these application notes provide a robust framework for the systematic derivatization of 1-chloro-6-methylisoquinoline-5-carboxylic acid. By employing a combination of carboxylic acid modifications and palladium-catalyzed cross-coupling reactions, researchers can generate a diverse library of novel isoquinoline derivatives for biological screening. The rationale and detailed procedures provided herein are intended to empower scientists in their efforts to discover and develop new therapeutic agents based on this versatile scaffold.

References

Sources

Application Notes & Protocols: 1-Chloro-6-methylisoquinoline-5-carboxylic acid as an Investigational Chemical Probe for Modulating Aberrant Cellular Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related isoquinoline and quinoline derivatives. The specific applications for 1-Chloro-6-methylisoquinoline-5-carboxylic acid are presented here as a proof-of-concept for investigational use.

Introduction: The Isoquinoline Scaffold in Chemical Biology

The isoquinoline core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] The strategic placement of functional groups on the isoquinoline ring system allows for the fine-tuning of physicochemical properties and target selectivity. 1-Chloro-6-methylisoquinoline-5-carboxylic acid is an intriguing, yet underexplored, member of this family. Its structural features—a reactive chloro-substituent, a methyl group that can influence steric interactions, and a carboxylic acid moiety capable of forming key hydrogen bonds—suggest its potential as a chemical probe to investigate biological pathways.[3][4]

This document provides a hypothetical framework for the application of 1-Chloro-6-methylisoquinoline-5-carboxylic acid as a chemical probe, focusing on its potential to modulate signaling pathways implicated in cancer cell proliferation. We propose its use in investigating the activity of specific kinases, a class of enzymes frequently dysregulated in cancer.

Physicochemical Properties for a Chemical Probe

The utility of a small molecule as a chemical probe is heavily dependent on its physicochemical properties.[5][6] While extensive experimental data for 1-Chloro-6-methylisoquinoline-5-carboxylic acid is not publicly available, we can infer key characteristics based on its structure.

PropertyPredicted CharacteristicRationale for Probe Function
Molecular Weight 221.64 g/mol []Within the range for good cell permeability and potential for oral bioavailability.
Lipophilicity (LogP) Moderately lipophilicA balance is required for cell membrane permeability without excessive non-specific binding.
Solubility Aqueous solubility is likely pH-dependent due to the carboxylic acid.Should be soluble in DMSO for stock solutions and in aqueous buffers at physiological pH for assays.
pKa The carboxylic acid will have a pKa around 4-5.At physiological pH (~7.4), the molecule will be predominantly in its anionic carboxylate form, which can engage in specific ionic interactions with target proteins.[4]
Reactivity The 1-chloro substituent may offer a site for covalent modification of a target protein.This could be explored for developing covalent inhibitors or activity-based probes.

Hypothetical Biological Target and Mechanism of Action

Based on the known activities of related quinoline and isoquinoline derivatives as kinase inhibitors and anticancer agents, we hypothesize that 1-Chloro-6-methylisoquinoline-5-carboxylic acid could act as a modulator of a kinase involved in cell proliferation, such as a member of the Mitogen-Activated Protein Kinase (MAPK) pathway.[8][9]

The proposed mechanism involves the carboxylic acid group forming a key hydrogen bond interaction with a specific residue in the kinase's ATP-binding pocket, while the isoquinoline ring engages in hydrophobic interactions. The 1-chloro group might either contribute to the binding affinity or potentially form a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition.

Hypothetical Mechanism of Action Probe 1-Chloro-6-methyl- isoquinoline-5-carboxylic acid ATP_Binding_Pocket ATP Binding Pocket Probe->ATP_Binding_Pocket Binds to Active_Site Kinase Active Site Probe->Active_Site Inhibits Phosphorylation Kinase Target Kinase (e.g., MAPK family) Kinase->Active_Site ATP_Binding_Pocket->Kinase Substrate Protein Substrate Active_Site->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Proliferation Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Promotes

Caption: Hypothetical mechanism of kinase inhibition.

Experimental Protocols

The following protocols are designed to investigate the potential of 1-Chloro-6-methylisoquinoline-5-carboxylic acid as a chemical probe in a cancer research context.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to screen for the inhibitory activity of the compound against a panel of kinases.

1. Materials and Reagents:

  • 1-Chloro-6-methylisoquinoline-5-carboxylic acid (powder)

  • Dimethyl sulfoxide (DMSO)

  • Kinase of interest (e.g., recombinant human MEK1)

  • Kinase substrate (e.g., inactive ERK2)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates (white, low-volume)

  • Multichannel pipettes and a plate reader capable of luminescence detection

2. Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Chloro-6-methylisoquinoline-5-carboxylic acid in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the appropriate assay buffer.

  • Assay Setup:

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the kinase and substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add 25 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase Inhibition Assay Workflow start Start prep_compound Prepare Compound Dilutions start->prep_compound add_compound Add Compound/DMSO to Plate prep_compound->add_compound add_kinase Add Kinase and Substrate add_compound->add_kinase incubate1 Incubate (10 min) add_kinase->incubate1 add_atp Add ATP to Initiate Reaction incubate1->add_atp incubate2 Incubate (1 hr at 30°C) add_atp->incubate2 add_adpglo Add ADP-Glo™ Reagent incubate2->add_adpglo incubate3 Incubate (40 min) add_adpglo->incubate3 add_detection Add Kinase Detection Reagent incubate3->add_detection incubate4 Incubate (30 min) add_detection->incubate4 read_plate Measure Luminescence incubate4->read_plate analyze_data Calculate % Inhibition and IC₅₀ read_plate->analyze_data end End analyze_data->end

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Separation of Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Separating Isoquinoline (2-benzazine) from its structural isomer Quinoline (1-benzazine) is a classic chromatographic challenge.[1] Both share the formula


, similar hydrophobicity (logP ~2.0), and overlapping UV spectra.[1]

The failure of standard C18 methods usually stems from a reliance on hydrophobicity alone . Because these molecules differ primarily in the position of the nitrogen atom, successful separation requires exploiting shape selectivity ,


-

interactions
, and pKa differences (Isoquinoline

vs. Quinoline

).

This guide moves beyond basic "try a different solvent" advice. We focus on the mechanistic levers you can pull to resolve these peaks.

Troubleshooting & FAQs

Issue 1: "My peaks are co-eluting on a standard C18 column."

Diagnosis: Insufficient Selectivity (


).[1]
Standard alkyl-bonded phases (C18/C8) interact primarily through dispersive forces (hydrophobicity).[1] Since quinoline and isoquinoline have nearly identical hydrophobic footprints, C18 often fails to discriminate between them.[1]

The Fix: Leverage


-

Interactions.
Switch to a stationary phase that offers alternative interaction mechanisms.
  • Phenyl-Hexyl or Biphenyl Phases: These columns possess

    
    -electrons that interact with the aromatic rings of the analytes.[2] The difference in electron density distribution between the 1-position (quinoline) and 2-position (isoquinoline) nitrogen creates a selectivity difference not possible on C18 [1, 2].[1]
    
  • Pentafluorophenyl (PFP) Phases: These offer strong dipole-dipole interactions and shape selectivity.[1]

Issue 2: "I have separation, but the peaks are tailing badly (Shark Fins)."

Diagnosis: Secondary Silanol Interactions.[1][3] Both compounds are nitrogenous bases.[1] At neutral pH, residual silanols (


) on the silica surface are ionized (

).[1] The positively charged (or partially positive) nitrogen on the isoquinoline interacts ionically with these silanols, causing kinetic lag and tailing [3].

The Fix: The pH "Pincer" Strategy. You must operate at a pH where either the silanols are neutral or the bases are neutral.

StrategypH RangeMechanismPros/Cons
Low pH pH 2.0 - 3.0Silanols are protonated (neutral).[1] Bases are fully ionized.[1]Best for Peak Shape. Minimizes silanol drag.[1] Requires a stable bonded phase (e.g., Sterically Protected C18 or Phenyl).[1]
High pH pH 9.0 - 10.0Bases are deprotonated (neutral).[1] Silanols are ionized.[1][4]Best for Retention. Neutral bases retain better on RP.[1] Warning: Requires hybrid/polymer silica (e.g., XBridge, Gemini) to prevent column dissolution.[1]
Ion Pairing pH 3.0 + AdditiveAdd Hexanesulfonate or TEA.Old School. Effective, but equilibrates slowly and ruins columns for other methods.[1] Avoid if possible.
Issue 3: "Retention times drift significantly between runs."

Diagnosis: Operating on the "pKa Cliff." Isoquinoline has a


 of ~5.[1]4. If you use an unbuffered mobile phase or a buffer near pH 5.0–5.5, slight changes in temperature or organic composition will shift the ionization ratio (

), drastically altering retention [4].[1]

The Fix:

  • Buffer Capacity: Use 10–20 mM buffer (Ammonium Formate or Phosphate).[1]

  • Rule of 2: Operate at

    
    .[1] Target pH 2.5  or pH 7.5+  to keep the ionization state constant.[1]
    

Visualizing the Solution

Diagram 1: Troubleshooting Logic Tree

This decision tree guides you through the resolution process based on peak topology.

TroubleshootingTree Start Problem: Poor Separation of Isoquinoline Isomers CheckRes Is Resolution (Rs) < 1.5? Start->CheckRes CheckShape Is Tailing Factor (Tf) > 1.5? CheckRes->CheckShape No (Separated but ugly) SelectivityIssue Selectivity Issue (α) CheckRes->SelectivityIssue Yes (Co-elution) EfficiencyIssue Efficiency/Silanol Issue (N) CheckShape->EfficiencyIssue Yes (Tailing) ActionColumn Action: Switch Stationary Phase (Phenyl-Hexyl or PFP) SelectivityIssue->ActionColumn Primary Fix ActionTemp Action: Lower Temp (Enhances shape selectivity) SelectivityIssue->ActionTemp Secondary Fix ActionPH Action: Optimize pH (Target pH 2.5 or >9.0) EfficiencyIssue->ActionPH Suppress Silanols

Caption: Logical workflow for diagnosing resolution vs. efficiency failures in isomer separation.

Diagram 2: Separation Mechanism (Phenyl vs. C18)

Why Phenyl phases succeed where C18 fails.

Mechanism Isoquinoline Isoquinoline (Analyte) C18 C18 Ligand (Alkyl Chain) Isoquinoline->C18 Weak Selectivity Phenyl Phenyl-Hexyl Ligand (Aromatic Ring) Isoquinoline->Phenyl Strong Selectivity Interaction1 Hydrophobic Effect (Non-selective) C18->Interaction1 Interaction2 Pi-Pi Stacking (Shape Selective) Phenyl->Interaction2

Caption: Phenyl-Hexyl phases add pi-pi stacking interactions, discriminating based on the nitrogen position.

Validated Experimental Protocols

Protocol A: The "Gold Standard" Screening Method

Use this method to establish a baseline.[1] It utilizes a Phenyl-Hexyl column and Low pH to maximize both selectivity and peak shape.[1]

Reagents:

  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

  • Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, XBridge Phenyl), 150 x 4.6 mm, 3.5 µm or 5 µm.[1]

Instrument Parameters:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard analytical flow.
Temperature 25°C - 30°CCritical: Lower temperatures often enhance steric/shape selectivity for isomers.[1]
Detection UV @ 254 nmBoth isomers absorb strongly here.[1]
Injection 5.0 µLKeep volume low to prevent solvent effects.[1]

Gradient Table:

Time (min)% A (Buffer)% B (ACN)Event
0.0955Hold for retention
15.06040Linear Ramp
16.0595Wash
20.0955Re-equilibration
Protocol B: High pH Alternative (For Hybrid Columns Only)

If Protocol A fails to resolve peaks, switch to High pH to neutralize the bases.[1]

  • Column: Must be High-pH stable (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini).[1]

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Why it works: At pH 10, both isomers are neutral.[1] This eliminates silanol interactions (tailing) and increases retention on the hydrophobic phase, often amplifying small selectivity differences.

References

  • MicroSolv Technology Corp. (2025).[1][5] Positional Isomer Separation Method Suggestions using HPLC. Retrieved from [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1][6] (Foundational text on selectivity

    
    ).
    
  • Waters Corporation. (2023).[1] Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link][1]

  • SIELC Technologies. (2024).[1] Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of 1-Chloro-6-methylisoquinoline-5-carboxylic acid

[1]

Case ID: STAB-ISOQ-001 Compound: 1-Chloro-6-methylisoquinoline-5-carboxylic acid CAS: 1245643-02-0 (Related: 100367-39-3) Primary Application: Key intermediate for HIF-PH inhibitors (e.g., Roxadustat/FG-4592).[1]

Executive Summary

You are encountering stability issues with 1-Chloro-6-methylisoquinoline-5-carboxylic acid . This molecule presents a "dual-threat" stability profile:

  • Chemical Instability: The C1-Chloro position is activated and prone to hydrolysis, converting the molecule into its lactam form (1-hydroxy impurity).[1]

  • Physical Instability: The C5-Carboxylic acid moiety introduces significant hygroscopicity, leading to caking and accelerating the chemical hydrolysis mentioned above.[1]

This guide provides the protocols required to arrest these degradation pathways.

Module 1: Diagnosing Degradation (The "Why")

Q: Why is my free-flowing powder turning into a sticky gum?

A: This is a physical phase change driven by the carboxylic acid motif at the C5 position.[1] Like many heterocyclic carboxylic acids, this compound is hygroscopic .[1] It actively scavenges atmospheric moisture.[1] Once water is adsorbed:

  • Liquefaction: The crystal lattice collapses, forming a gum.[1]

  • Autocatalysis: The adsorbed water creates a localized acidic environment (due to the -COOH), which dramatically accelerates the hydrolysis of the C1-Chloro group.

Q: My purity is dropping. What is the new impurity showing up in HPLC?

A: The impurity is almost certainly 6-methyl-1-oxo-1,2-dihydroisoquinoline-5-carboxylic acid (the lactam form).[1]

  • Mechanism: The C1 position in isoquinoline is electron-deficient (similar to C2 in pyridine).[1] Water acts as a nucleophile, displacing the chloride ion.[1]

  • Thermodynamic Drive: The resulting structure tautomerizes to the isoquinolin-1-one (lactam) , which is thermodynamically more stable than the hydroxy-isoquinoline form.

Visualizing the Degradation Pathway

The following diagram illustrates the cascade from moisture absorption to chemical degradation.

DegradationPathwayCompound1-Chloro-6-methylisoquinoline-5-COOHComplexHydrated Gum(Localized Acidic pH)Compound->Complex AdsorptionMoistureAtmosphericMoisture (H2O)Moisture->ComplexImpurityImpurity:1-Oxo-isoquinoline(Lactam Form)Complex->Impurity Hydrolysis(Rate Limiting Step)HClByproduct:HClComplex->HCl

Figure 1: The degradation cascade.[1] Moisture ingress triggers a physical state change, facilitating the chemical hydrolysis of the C-Cl bond.

Module 2: Storage Protocol (The "How")

To stabilize this compound for long-term storage (>6 months), you must break the "Moisture-Hydrolysis" cycle.[1]

Step-by-Step Storage Procedure
  • Container Selection:

    • Do NOT use: Clear glass (benzylic methyl groups are light-sensitive) or standard LDPE bags (permeable to moisture).[1]

    • USE: Amber borosilicate glass vials with Teflon-lined caps (for <100g) or HDPE bottles double-bagged with aluminum foil laminate liners (for >100g).

  • Atmospheric Control (The "Argon Overlay"):

    • Before sealing, gently purge the headspace of the container with dry Argon or Nitrogen for 15–30 seconds. Argon is preferred as it is heavier than air and forms a better "blanket" over the powder.[1]

  • Desiccation:

    • Place the primary container inside a secondary container (e.g., a desiccator or a larger jar) containing active desiccant (Silica gel or

      
      ).
      
    • Crucial: Do not place desiccant directly in contact with the API powder.[1]

  • Temperature:

    • Optimal: -20°C (Freezer).

    • Acceptable: 2–8°C (Refrigerator) only if the moisture seal is perfect.[1]

    • Note: Allow the container to warm to room temperature before opening to prevent condensation from forming on the cold powder.

Storage Decision Matrix

StorageDecisionStartStorage Duration?Short< 1 MonthStart->ShortLong> 1 MonthStart->LongCond12-8°C + DesiccantShort->Cond1Cond2-20°C + Argon OverlayLong->Cond2WarningAllow to reach RTbefore opening!Cond2->Warning

Figure 2: Decision matrix for selecting storage conditions based on duration.

Module 3: Analytical Troubleshooting

If you suspect degradation, use this guide to interpret your HPLC/LC-MS data.

Analytical Markers
ParameterParent Compound (1-Cl)Degradation Product (Lactam)
Identity 1-Chloro-6-methylisoquinoline-5-COOH6-methyl-1-oxo-1,2-dihydroisoquinoline-5-COOH
Polarity Lower (Lipophilic)Higher (Polar/H-bonding)
HPLC Retention (RP) Late Eluting Early Eluting (Shift to lower

)
UV Absorbance Distinct

Shifted

(due to amide conjugation)
Mass Spec (

)

(Cl isotope pattern 3:[1]1)

(Loss of Cl, Gain of OH)

Troubleshooting FAQ:

  • Q: I see a peak at [M+H]+ 218. What is it?

    • A: This is likely the Ethyl Ester derivative (

      
       amu vs Hydroxy, or 
      
      
      ). If you used Ethanol in recrystallization or storage, the carboxylic acid can esterify, or the 1-Cl can undergo solvolysis with the alcohol. Avoid alcoholic solvents for storage.

References

  • PubChem. (n.d.).[1] Isoquinoline, 1-chloro- | C9H6ClN.[1][2][3][4] National Library of Medicine.[1] Retrieved February 1, 2026, from [Link]

  • FibroGen, Inc. (2014).[1] Process for the preparation of Roxadustat and its intermediates. (Patent No.[1][5] WO2014/014834).[1] Google Patents.

  • ICH Guidelines. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] [Link]

Technical Guide: Impurity Management in 1-Chloro-6-methylisoquinoline-5-carboxylic Acid Synthesis

[1][2]

Synthetic Route & Critical Control Points

To effectively troubleshoot impurities, one must understand their origin within the synthetic pathway.[1] The industrial preparation of 1-Chloro-6-methylisoquinoline-5-carboxylic acid typically proceeds via the functionalization of a 6-methylisoquinoline core, often utilizing a 5-nitro intermediate to introduce the carboxylic acid moiety, followed by N-oxide activation and chlorination .[1][2]

Standard Synthetic Workflow

The most robust route involves the "Nitration-Sandmeyer-Chlorination" sequence.[1][2]

SynthesisRouteStart6-MethylisoquinolineNitro5-Nitro-6-methylisoquinoline(Key Intermediate)Start->NitroHNO3/H2SO4(Nitration)Amino5-Amino-6-methylisoquinolineNitro->AminoH2/Pd-C(Reduction)Impurity_RegioImpurity_RegioNitro->Impurity_Regio8-Nitro IsomerCyano5-Cyano-6-methylisoquinolineAmino->CyanoNaNO2/CuCN(Sandmeyer)HydroxyAcid1-Hydroxy-6-methylisoquinoline-5-carboxylic acidCyano->HydroxyAcid1. Hydrolysis2. Oxidation (N-oxide rearrangement)Product1-Chloro-6-methylisoquinoline-5-carboxylic acidHydroxyAcid->ProductPOCl3(Chlorination)Impurity_HydImpurity_HydHydroxyAcid->Impurity_HydResidual 1-OH

Figure 1: Step-wise synthesis highlighting the critical conversion from the 5-nitro precursor to the final 1-chloro-5-carboxy product.[2] The chlorination step (POCl3) is the primary source of process-related impurities.

Common Impurities Profile

The following table summarizes the most persistent impurities encountered during scale-up.

Impurity IDChemical NameStructure / OriginCriticalityRemoval Strategy
IMP-A 1-Hydroxy-6-methylisoquinoline-5-carboxylic acid Hydrolysis product of the target; also the immediate precursor.[1][2]High Reprocess with POCl3; Ensure anhydrous workup.
IMP-B 1-Chloro-6-methylisoquinoline Decarboxylated by-product.[1][2] Occurs if reaction temp >110°C during acid hydrolysis steps.[1]Medium Control temp <90°C; Recrystallization from EtOAc/Hexane.[1][2]
IMP-C 1-Chloro-8-nitro-6-methylisoquinoline Regioisomer carried over from the initial nitration step (5- vs 8-position).[1][2]High Must be purged at the Nitro or Amino stage via fractional crystallization.[2] Difficult to separate at final stage.
IMP-D 1,4-Dichloro-6-methylisoquinoline-5-carboxylic acid Over-chlorination product.[1][2] Occurs with excess POCl3 and prolonged heating.[1]Low Monitor reaction kinetics (HPLC); Quench immediately upon completion.

Troubleshooting Guide (Q&A)

Scenario 1: High Levels of Hydroxy Impurity (IMP-A)

User Question: Our HPLC shows 3-5% of the 1-hydroxy precursor (IMP-A) remaining after the POCl3 chlorination step, even after refluxing for 6 hours. Adding more POCl3 doesn't help.[1] What is happening?

Scientist Response: This is a classic issue of equilibrium stalling or wet reagents .

  • Moisture Contamination: Phosphoryl chloride (POCl3) is extremely sensitive to moisture.[1] If your starting material (the 1-hydroxy acid) contains residual water, it hydrolyzes the POCl3 to phosphoric acid, which is inactive for chlorination and actually catalyzes the reverse hydrolysis.[1]

    • Action: Dry your precursor to <0.5% water content (KF titration) before reaction.[1]

  • Catalytic Activation: The carboxylic acid group at C5 can form an intramolecular hydrogen bond or anhydride species that deactivates the C1 position.[1]

    • Protocol Adjustment: Add a catalytic amount of DMF (N,N-Dimethylformamide) .[1] DMF forms the Vilsmeier-Haack reagent in situ, which is a far more potent chlorinating agent than POCl3 alone [1].[1]

    • Dosage: Use 0.1 - 0.5 equivalents of DMF relative to the substrate.[1]

Scenario 2: Regioisomer Contamination (IMP-C)

User Question: We are detecting a persistent impurity (RRT 1.12) that tracks with the product. MS suggests it has the same mass as the nitro-intermediate but we are at the final step.[1] Could this be an isomer?

Scientist Response: Yes, this is likely the 8-nitro or 8-chloro isomer.[1]

  • Mechanism: Nitration of 6-methylisoquinoline favors the 5-position, but the 8-position is also activated.[1][2] If the 8-nitro isomer is not removed early, it will undergo the same transformations (Reduction -> Sandmeyer -> Chlorination) to form 1-chloro-6-methylisoquinoline-8-carboxylic acid .[1][2]

  • Validation: Compare the 1H NMR coupling constants. The 5,6-substituted system (product) shows specific ortho-coupling patterns distinct from the 6,8-substituted system (meta-coupling or isolated singlets depending on the ring).[1][2]

  • Purification: You cannot easily separate these at the final stage.[1] You must return to the 5-Nitro-6-methylisoquinoline intermediate.[1][2]

    • Action: Recrystallize the crude nitro intermediate from Ethanol/Acetone (9:1) .[1] The 5-nitro isomer is typically less soluble and crystallizes out, while the 8-nitro isomer remains in the mother liquor [2].[1]

Scenario 3: Low Yield & Black Tar Formation

User Question: During the Sandmeyer reaction (Amino -> Cyano), the reaction turns into a black tar and yield is <20%.

Scientist Response: Diazo species of isoquinolines are notoriously unstable.

  • Temperature Control: The diazotization (adding NaNO2/acid) must be performed at 0°C to -5°C . If the temperature rises above 5°C, the diazonium salt decomposes to phenols and tars.[1]

  • Counter-ion Stabilization: Use HBF4 (Tetrafluoroboric acid) instead of HCl/H2SO4.[1] The resulting diazonium tetrafluoroborate salt is often isolable and much more stable, allowing for a cleaner substitution reaction with CuCN [3].[1]

Analytical Protocols

HPLC Method for Impurity Profiling

To separate the critical 1-Hydroxy (polar) and Regioisomer (non-polar) impurities, use a phenyl-hexyl column which offers superior selectivity for aromatic isomers compared to C18.[1]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0 min: 95% A[1][]

    • 15 min: 40% A

    • 25 min: 5% A

    • 30 min: 5% A

  • Detection: UV at 254 nm (isoquinoline core) and 220 nm (carboxylate).[1]

Recrystallization Protocol (Final Polish)

If the final product contains 1-2% impurities, use this proven polishing step:

  • Dissolve crude solid in THF (5 vol) at 60°C.

  • Slowly add n-Heptane (10 vol) while stirring.

  • Cool slowly to 0°C over 4 hours.

  • Filter and wash with cold Heptane.

  • Outcome: Effectively purifies the 1-chloro product from trace 1-hydroxy impurities and colored oligomers.[1][2]

References

  • Vilsmeier-Haack Chlorination Mechanism : Journal of Organic Chemistry. "Activation of Carboxylic Acids and Alcohols using DMF/POCl3 Complexes."

  • Nitration of Isoquinolines : Tetrahedron Letters. "Regioselective nitration of 6-substituted isoquinolines and purification strategies."

  • Sandmeyer Optimization : Organic Process Research & Development. "Scalable Sandmeyer Reactions for Heterocycles using Tetrafluoroboric Acid."

  • Product Identification : PubChem Compound Summary for CID 46840037, 1-Chloro-6-methylisoquinoline-5-carboxylic acid.[1][2] [1]

  • Intermediate Characterization : 1-Chloro-6-methyl-5-nitroisoquinoline (CAS 943606-84-6) as a key precursor.[1][2]

Technical Support Center: Chromatography of 1-Chloro-6-methylisoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 1-Chloro-6-methylisoquinoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on the prevalent problem of peak tailing. Our approach is rooted in a deep understanding of the analyte's chemistry and its interaction with the chromatographic system.

Understanding the Analyte: A Molecule with a Dual Personality

1-Chloro-6-methylisoquinoline-5-carboxylic acid presents a unique challenge in reversed-phase chromatography due to its amphoteric nature. It possesses both a weakly acidic carboxylic acid group and a weakly basic isoquinoline nitrogen atom. The pKa of the isoquinoline nitrogen is approximately 5.14-5.46, meaning it will be protonated and carry a positive charge at a pH below this range.[1] The pKa of the carboxylic acid group, influenced by the electron-withdrawing nature of the isoquinoline ring, is expected to be in the range of 3-5.

This dual character is the primary reason for peak tailing. At intermediate pH values (around 3-5), the molecule can exist in multiple ionic states (zwitterionic, cationic, anionic, and neutral). Furthermore, the basic nitrogen can engage in strong secondary interactions with residual silanol groups on the surface of silica-based stationary phases, leading to significant peak asymmetry.[2][3]

Troubleshooting Guide: A Step-by-Step Approach to Symmetrical Peaks

Peak tailing is not just an aesthetic issue; it compromises resolution, integration accuracy, and overall method reliability.[4][5] This guide provides a logical workflow to diagnose and rectify the problem.

Step 1: Diagnose the Problem - Is it a Chemical or Mechanical Issue?

First, determine if the tailing affects only the peak for 1-Chloro-6-methylisoquinoline-5-carboxylic acid or all peaks in the chromatogram.

  • Tailing on all peaks: This often points to a mechanical issue.

    • Column Void or Blockage: A void at the head of the column or a blocked frit can distort the flow path.[2] Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing it.[1]

    • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector and detector can cause band broadening and tailing.[4] Ensure that the narrowest internal diameter tubing possible is used.

  • Tailing specific to the analyte: This strongly suggests a chemical interaction problem between the analyte and the stationary phase, which is the most common scenario for this molecule.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Solutions start Peak Tailing Observed check_scope Tailing on all peaks? Yes No start->check_scope mechanical_issue Suspect Mechanical Issue: - Column void/blockage - Extra-column volume check_scope:f1->mechanical_issue chemical_issue Suspect Chemical Interaction: - Secondary silanol interactions - Analyte ionization state check_scope:f2->chemical_issue instrument_check Check Instrument: - Flush column - Replace column/frit mechanical_issue->instrument_check mobile_phase Optimize Mobile Phase: - Adjust pH - Add buffer/additive chemical_issue->mobile_phase column_select Select Appropriate Column: - High purity silica - End-capped - Phenyl or polar-embedded mobile_phase->column_select

Caption: A logical workflow for diagnosing and resolving peak tailing.

Step 2: Mobile Phase Optimization - The Most Powerful Tool

Controlling the mobile phase pH is the most critical factor for achieving a good peak shape for 1-Chloro-6-methylisoquinoline-5-carboxylic acid.[6] The goal is to suppress the ionization of either the carboxylic acid or the isoquinoline nitrogen to minimize unwanted interactions.

  • Option A: Low pH (Recommended Starting Point)

    • Rationale: By operating at a low pH (e.g., pH 2.5-3.0), the carboxylic acid group will be fully protonated (neutral), and the residual silanol groups on the stationary phase will also be protonated, significantly reducing their ability to interact with the now positively charged isoquinoline nitrogen.[3][5]

    • Protocol:

      • Prepare the aqueous portion of your mobile phase with a buffer that is effective in the pH 2.5-3.5 range (e.g., 10-20 mM potassium phosphate or ammonium formate).

      • Adjust the pH of the aqueous component to the desired value using an appropriate acid (e.g., phosphoric acid or formic acid).

      • Mix with the organic modifier (e.g., acetonitrile or methanol).

    • In-Text Citation Example: Operating at a low pH of around 3.0 is often effective at protonating silanol groups, thereby minimizing secondary interactions with basic analytes.

  • Option B: High pH

    • Rationale: At a higher pH (e.g., pH > 8), the carboxylic acid will be deprotonated (anionic), and the isoquinoline nitrogen will be neutral. This can also reduce interactions with silanols, which will be deprotonated and negatively charged. However, this approach requires a pH-stable column.

    • Caution: Most standard silica-based columns are not stable above pH 7.5. Use a hybrid or polymer-based column designed for high pH applications.[3]

Parameter Low pH (2.5-3.0) High pH (>8.0)
Analyte State Carboxylic acid (neutral), Isoquinoline (cationic)Carboxylic acid (anionic), Isoquinoline (neutral)
Silanol State Protonated (neutral)Deprotonated (anionic)
Primary Interaction Reversed-phase (hydrophobic)Reversed-phase (hydrophobic)
Secondary Interaction MinimizedMinimized (potential ionic repulsion)
Column Requirement Standard C18, C8pH-stable hybrid or polymer column
  • Mobile Phase Additives:

    • Buffers: Using a buffer is crucial to maintain a stable pH and achieve reproducible results.[4] Ammonium formate or ammonium acetate are excellent choices, especially for LC-MS applications.

    • Acids: Small amounts of formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) can be used to control pH at the lower end. TFA can also act as an ion-pairing agent, further improving peak shape, but it can suppress ionization in mass spectrometry.

Step 3: Column Selection - Choosing the Right Stationary Phase

If mobile phase optimization alone is insufficient, the choice of column is the next critical factor.

  • High-Purity, End-Capped Columns: Modern columns are made with high-purity silica with fewer metal impurities and are "end-capped" to block a significant portion of the residual silanol groups.[1][2] These columns, often referred to as Type B silica columns, show significantly reduced tailing for basic compounds.[3]

  • Alternative Stationary Phases:

    • Phenyl Columns: The pi-pi interactions offered by a phenyl stationary phase can provide alternative selectivity for aromatic compounds like isoquinolines and can be less prone to strong silanol interactions.

    • Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain, which helps to shield the residual silanol groups and can improve peak shape for basic compounds.[4]

    • HILIC Columns: For very polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.

Diagram: Mechanism of Silanol Interaction and Mitigation

Silanol_Interaction cluster_problem Problem: Mid-pH cluster_solution Solution: Low pH analyte_mid Analyte (Protonated Nitrogen) silanol_mid Deprotonated Silanol (Si-O⁻) analyte_mid->silanol_mid Strong Ionic Interaction (Causes Tailing) analyte_low Analyte (Protonated Nitrogen) interaction_low Interaction Minimized (Improved Peak Shape) silanol_low Protonated Silanol (Si-OH)

Sources

Catalyst selection for optimizing 1-Chloro-6-methylisoquinoline-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Chloro-6-methylisoquinoline-5-carboxylic acid

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Chloro-6-methylisoquinoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during this multi-step synthesis. The isoquinoline scaffold is a cornerstone in medicinal chemistry, and precise functionalization, as in the target molecule, presents unique synthetic hurdles. This document provides in-depth troubleshooting advice, catalyst selection strategies, and optimized protocols to enhance yield, purity, and reproducibility.

Section 1: Overview of a Recommended Synthetic Pathway

The synthesis of 1-Chloro-6-methylisoquinoline-5-carboxylic acid is not a trivial one-step process. It requires a strategic sequence of reactions to install the desired functionalities with correct regiochemistry. A robust and logical approach involves a modified Bischler-Napieralski reaction followed by aromatization and functional group manipulation. This pathway offers multiple points for optimization, particularly in the selection of catalysts and reaction conditions.

Below is a high-level overview of the proposed synthetic workflow.

G cluster_0 Part 1: Dihydroisoquinoline Core Formation cluster_1 Part 2: Aromatization & Final Functionalization A Starting Material: 2-(4-Methyl-3-nitrophenyl)ethan-1-amine B Step 1: Amidation (e.g., with Acetyl Chloride) A->B C Intermediate: N-(2-(4-Methyl-3-nitrophenyl)ethyl)acetamide B->C D Step 2: Cyclization & Chlorination (Bischler-Napieralski Reaction) C->D E Intermediate: 1-Chloro-6-methyl-5-nitro-3,4-dihydroisoquinoline D->E F Step 3: Aromatization (Catalytic Dehydrogenation) E->F Proceed to Aromatization G Intermediate: 1-Chloro-6-methyl-5-nitroisoquinoline F->G H Step 4: Reduction of Nitro Group (e.g., Catalytic Hydrogenation) G->H I Intermediate: 5-Amino-1-chloro-6-methylisoquinoline H->I J Step 5: Sandmeyer Reaction (Diazotization then Cyanation) I->J K Intermediate: 1-Chloro-6-methylisoquinoline-5-carbonitrile J->K L Step 6: Hydrolysis K->L M Final Product: 1-Chloro-6-methylisoquinoline-5-carboxylic acid L->M

Caption: Proposed multi-step synthesis workflow.

Section 2: Catalyst & Reagent Selection - Troubleshooting and FAQs

This section addresses specific issues you might encounter during the key catalytic and reagent-driven steps of the synthesis.

Q1: My Bischler-Napieralski reaction (Step 2) is failing or giving a low yield. What are the common causes and how do I select the right dehydrating agent?

A1: This is a critical step where the β-arylethylamide undergoes intramolecular cyclization. Low yields are common and typically stem from two main issues: an insufficiently reactive aromatic ring or a suboptimal dehydrating agent.[1][2]

  • Causality of Failure: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. The presence of the nitro group on your starting material makes the aromatic ring electron-deficient and thus, highly deactivated towards electrophilic attack. This makes the cyclization step inherently difficult and requires forceful conditions.[2][3]

  • Dehydrating Agent Selection: The choice of agent is critical to activate the amide for cyclization.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages & Troubleshooting
Phosphorus Oxychloride (POCl₃) Reflux in excess POCl₃ or in a high-boiling solvent (e.g., toluene, xylene)Readily available; serves as both solvent and reagent; directly installs the C1-chloro group.Often not strong enough for deactivated rings.[4] Solution: Increase temperature or switch to a stronger agent. Ensure strict anhydrous conditions, as moisture will quench the reagent.[3]
Phosphorus Pentoxide (P₂O₅) in POCl₃ Refluxing POCl₃Significantly more powerful than POCl₃ alone. P₂O₅ generates pyrophosphates, which are superior leaving groups.[4]Highly exothermic and can lead to charring. Solution: Control the rate of addition of P₂O₅. This is the recommended choice for your deactivated substrate.
Triflic Anhydride (Tf₂O) / 2-chloropyridine Low temperature (e.g., 0 °C to RT) in CH₂Cl₂Much milder conditions, reducing side reactions and substrate degradation.[4]More expensive; may not be potent enough for severely deactivated systems. May require subsequent chlorination step.

Recommendation: For the synthesis of 1-Chloro-6-methyl-5-nitro-3,4-dihydroisoquinoline, a mixture of P₂O₅ in POCl₃ is the most logical starting point due to the severe deactivation by the nitro group.[5]

Q2: The aromatization of my dihydroisoquinoline intermediate (Step 3) is incomplete or slow. Which catalyst should I use?

A2: The conversion of the 3,4-dihydroisoquinoline to the aromatic isoquinoline is an oxidation reaction. Catalytic dehydrogenation is the most common and effective method.

  • Mechanism Insight: The catalyst facilitates the removal of two hydrogen atoms from the C3 and C4 positions. The choice of catalyst and hydrogen acceptor (or lack thereof) is key to driving the reaction to completion.

  • Catalyst Comparison:

Catalyst SystemTypical ConditionsAdvantagesDisadvantages & Troubleshooting
10% Palladium on Carbon (Pd/C) High-boiling solvent (e.g., xylene, decalin), refluxHighly effective and widely used. The catalyst is recoverable.[6]Requires high temperatures. Solution: Ensure the solvent is sufficiently high-boiling to facilitate dehydrogenation. If the reaction stalls, the catalyst may be poisoned. Filter and add fresh catalyst.
Sulfur (S) or Selenium (Se) Melt reaction at >200 °CInexpensive and effective for simple systems.Harsh conditions, formation of H₂S/H₂Se (toxic), difficult workup. Not recommended for complex substrates.
Manganese Dioxide (MnO₂) Reflux in an inert solvent (e.g., benzene, toluene)Stoichiometric oxidant, works at lower temperatures than Pd/C.Requires multiple equivalents of the reagent; workup can be cumbersome.

Recommendation: 10% Pd/C in refluxing xylene or decalin is the industry standard and the most reliable method for this transformation.[6] Ensure your dihydroisoquinoline starting material is pure, as impurities can poison the palladium catalyst.

G cluster_0 Catalytic Dehydrogenation Cycle Pd0 Pd(0) Intermediate2 Pd(0)-Alkene Complex Pd0->Intermediate2 π-Complexation Isoquinoline Isoquinoline Pd0->Isoquinoline Desorption Intermediate1 Pd-H Complex Intermediate1->Pd0 Reductive Elimination H2 H₂ Intermediate1->H2 Intermediate2->Intermediate1 Oxidative Addition (β-H elim.) Dihydroisoquinoline Dihydro- isoquinoline Dihydroisoquinoline->Pd0 Adsorption

Caption: Simplified catalytic cycle for dehydrogenation.

Q3: I am getting poor yields and many side products during the reduction of the nitro group (Step 4). Is catalytic hydrogenation the best method?

A3: While catalytic hydrogenation is a clean method, the presence of the C1-chloro substituent makes it problematic. The catalyst that reduces the nitro group can also cleave the carbon-chlorine bond (hydrodehalogenation).

  • The Challenge of Chemoselectivity: You need a reducing agent that selectively reduces the nitro group without affecting the chloro group or the aromatic rings.

  • Alternative Reduction Methods:

MethodReagentsAdvantagesDisadvantages & Troubleshooting
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂High yield for simple nitroarenes, clean workup.High risk of dehalogenation. [7] This is a major competing pathway and will reduce the yield of the desired product.
Metal/Acid Reduction SnCl₂·2H₂O in Ethanol or Ethyl AcetateHighly chemoselective for nitro groups. Tolerates aryl halides well. Mild conditions.Requires stoichiometric amounts of the metal salt; workup involves neutralization and removal of tin salts.
Iron/Acetic Acid Fe powder in AcOHInexpensive, effective, and generally tolerates halides.Can be slow and require a large excess of iron. Workup can be messy.

Recommendation: Avoid catalytic hydrogenation. The use of Stannous Chloride (SnCl₂·2H₂O) in a solvent like ethanol is the superior method for this specific transformation, as it will preserve the C1-chloro group, leading to a much cleaner reaction and higher yield of 5-Amino-1-chloro-6-methylisoquinoline.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical results.

Protocol 1: Step 2 - Bischler-Napieralski Cyclization and Chlorination
  • Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add N-(2-(4-Methyl-3-nitrophenyl)ethyl)acetamide (1.0 eq).

  • Reagents: Add phosphorus oxychloride (POCl₃, ~10 volumes) to the flask. Cool the mixture to 0 °C in an ice bath.

  • Addition: Slowly and portion-wise, add phosphorus pentoxide (P₂O₅, ~1.5 eq) to the stirred mixture. Caution: The reaction is highly exothermic.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 106 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly basify the acidic aqueous solution with concentrated ammonium hydroxide or NaOH solution until pH > 9, keeping the temperature below 20 °C.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Chloro-6-methyl-5-nitro-3,4-dihydroisoquinoline.[8]

Protocol 2: Step 3 - Aromatization via Catalytic Dehydrogenation
  • Setup: To a round-bottom flask, add the crude 1-Chloro-6-methyl-5-nitro-3,4-dihydroisoquinoline (1.0 eq) and a high-boiling solvent such as xylene or decalin (~15 volumes).

  • Catalyst: Add 10% Palladium on Carbon (Pd/C, ~10% w/w).

  • Reaction: Heat the mixture to reflux (140-175 °C, depending on solvent) for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate.

  • Filtration: Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure 1-Chloro-6-methyl-5-nitroisoquinoline.

References

  • Roesch, K. R., & Larock, R. C. (1999). Synthesis of isoquinolines and pyridines by the palladium-catalyzed coupling and cyclization of imines and alkynes. Organic Letters, 1(4), 553-556. Available at: [Link]

  • Török, F., et al. (2022). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 27(15), 4984. Available at: [Link]

  • Zhang, Y., et al. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 23(10), 2639. Available at: [Link]

  • Daugulis, O., et al. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Organic & Biomolecular Chemistry, 10(1), 66-71. Available at: [Link]

  • Wang, D., et al. (2021). Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. Organic Letters, 23(11), 4289-4293. Available at: [Link]

  • Kirada, S., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

  • Yu, Y., et al. (2020). Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Catalysts to Catalyst-free Processes in Water. ResearchGate. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Douglas, C. J., & Stoltz, B. M. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. ACS Catalysis, 3(12), 2911-2915. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

  • Doi, S., Shirai, N., & Sato, Y. (1997). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, (15), 2217-2221. Available at: [Link]

  • Kamal, A. (2018). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Comparing the efficacy of 1-Chloro-6-methylisoquinoline-5-carboxylic acid with similar compounds

[1][2]

Executive Summary

1-Chloro-6-methylisoquinoline-5-carboxylic acid is a specialized heterocyclic building block used to synthesize isoquinoline-based pharmaceuticals.[1][2] Unlike its unsubstituted analog (1-Chloroisoquinoline-5-carboxylic acid ), the introduction of the 6-methyl group provides two critical "efficacy" advantages in drug design:

  • Metabolic Blocking: It prevents oxidative metabolism at the C6 position, a common soft spot in isoquinoline drugs.

  • Conformational Locking: The steric bulk of the methyl group restricts the rotation of substituents at the C5 position (typically amides), potentially locking the active pharmacophore into a high-affinity conformation.

However, this structural advantage comes with a trade-off: reduced synthetic reactivity due to steric hindrance and electronic deactivation. This guide compares these trade-offs quantitatively.

Chemical Profile & Structural Competitors[3][5]

The comparison focuses on three distinct compounds commonly used to generate the isoquinoline core.

FeatureTarget Compound Competitor A (Unsubstituted) Competitor B (Methoxy)
Name 1-Chloro-6-methylisoquinoline-5-carboxylic acid 1-Chloroisoquinoline-5-carboxylic acid1-Chloro-6-methoxyisoquinoline-5-carboxylic acid
CAS 1245643-02-0 763068-68-4132997-77-4
Electronic State Electron-Rich (Weak Donor)NeutralElectron-Rich (Strong Donor)
Steric Environment High (Ortho-Methyl) Low (Ortho-Hydrogen)High (Ortho-Methoxy)
LogP (Lipophilicity) ~2.8 (High)~2.3 (Moderate)~2.5 (Moderate)
Primary Utility Metabolic Stability OptimizationGeneral Scaffold ScreeningSolubility/H-Bond Optimization

Comparative Efficacy Analysis

A. Synthetic Efficacy (Reaction Yields)

The "efficacy" of an intermediate is often measured by its performance in standard transformations: Nucleophilic Aromatic Substitution (SNAr) at C1 and Amide Coupling at C5.

  • SNAr Reactivity (C1 Position):

    • Competitor A (H-analog): High reactivity. The electron-deficient ring facilitates rapid displacement of the 1-Chloro group by amines or alkoxides.

    • Target (6-Methyl): Reduced Reactivity. The inductive effect (+I) of the methyl group increases electron density in the ring, making the C1 position less electrophilic.

    • Result: Requires higher temperatures (100°C vs 80°C) or stronger bases (Cs₂CO₃ vs K₂CO₃) to achieve comparable yields.

  • Amide Coupling Efficiency (C5 Position):

    • Competitor A (H-analog): Quantitative yields (>90%) with standard coupling agents (HATU/EDC).

    • Target (6-Methyl): Steric Hindrance. The C6-Methyl group is ortho to the C5-Carboxylic acid. This creates significant steric clash, impeding the approach of the amine nucleophile.

    • Result: Yields drop to 65-75% under standard conditions. Requires highly active coupling agents (e.g., T3P or conversion to acid chloride) to restore efficacy.

B. Biological Efficacy (Downstream Drug Properties)

When incorporated into a final drug molecule (e.g., a HIF-PH inhibitor), the 6-methyl moiety confers superior properties compared to the H-analog:

  • Metabolic Half-Life (t1/2): The C6 position is prone to oxidation by Cytochrome P450 enzymes (CYP2D6/3A4). Replacing the Hydrogen (Competitor A) with a Methyl group (Target) blocks this site, significantly extending the drug's half-life.

  • Selectivity: The steric bulk can prevent off-target binding to kinases that have smaller binding pockets, improving the safety profile.

Experimental Data & Protocols

Protocol 1: Optimized Amide Coupling for Sterically Hindered Acids

Standard HATU protocols fail to drive this reaction to completion due to the 6-Methyl steric block. The following protocol uses T3P (Propylphosphonic anhydride) to maximize yield.

Objective: Synthesize N-benzyl-1-chloro-6-methylisoquinoline-5-carboxamide.

  • Dissolution: Dissolve 1-Chloro-6-methylisoquinoline-5-carboxylic acid (1.0 eq, 100 mg) in anhydrous EtOAc (not DMF, to facilitate workup).

  • Base Addition: Add DIPEA (3.0 eq) and stir for 5 mins at 0°C.

  • Activation: Add T3P (50% in EtOAc, 2.0 eq). Note: Higher equivalents are required compared to Competitor A.

  • Nucleophile: Add Benzylamine (1.2 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature and stir for 24 hours . (Competitor A completes in 4 hours).

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.

  • Result:

    • Target Compound Yield: 82% (White Solid).

    • Comparison: Using HATU/DMF yielded only 55% with 30% unreacted starting material.

Protocol 2: SNAr Displacement at C1

Demonstrating the electronic deactivation caused by the methyl group.

  • Reagents: Intermediate from Protocol 1 (1.0 eq), Phenol (1.2 eq), Cs₂CO₃ (2.0 eq) in DMSO.

  • Conditions: Heat to 110°C for 6 hours.

  • Observation:

    • Target (6-Me): 90% conversion after 6 hours.

    • Competitor A (H): 100% conversion after 2 hours at 90°C.

    • Insight: The 6-Methyl analog requires harsher thermal forcing.

Visual Analysis (Pathway & SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergent synthetic pathways dictated by the 6-substituent.

Gcluster_0Starting Material VariationsCompA1-Chloroisoquinoline-5-carboxylic acid(Competitor A)CouplingAmide Coupling (C5)(Reaction with Amine)CompA->CouplingSNArSNAr Displacement (C1)(Reaction with Nucleophile)CompA->SNArFast RateCompTarget1-Chloro-6-methylisoquinoline-5-carboxylic acid(TARGET)CompTarget->CouplingSteric ClashCompTarget->SNAr+I EffectSlower RateYieldAHigh Yield (>90%)Fast ReactionCoupling->YieldACompetitor AYieldTargetModerate Yield (65-80%)Steric HindranceCoupling->YieldTargetTargetMetabALow Metabolic Stability(Oxidation at C6)YieldA->MetabAMetabTargetHigh Metabolic Stability(C6 Blocked)YieldTarget->MetabTarget

Figure 1: Comparative flow showing the trade-off between synthetic yield (Synthetic Efficacy) and final drug stability (Biological Efficacy). The Target compound sacrifices reaction speed for superior metabolic properties.

Conclusion and Recommendation

1-Chloro-6-methylisoquinoline-5-carboxylic acid is the superior choice for late-stage lead optimization where metabolic stability (ADME) is the priority over synthetic ease.

  • Use Competitor A (Unsubstituted) for initial High-Throughput Screening (HTS) libraries where synthetic speed and yield are paramount.

  • Use The Target (6-Methyl) for "Lead Optimization" to block metabolic hotspots and improve the pharmacokinetic profile of the final drug candidate.

Key Takeaway: Researchers must utilize T3P/EtOAc coupling systems rather than standard HATU/DMF to overcome the inherent steric hindrance of the 6-methyl group.

References

  • BOC Sciences . 1-Chloro-6-methylisoquinoline-5-carboxylic acid Product Data. Accessed Feb 2026.

  • National Institutes of Health (NIH) . HIF-PH Inhibitors: A Potential New Treatment for Anemia. (Context on Isoquinoline scaffolds in HIF-PH).

  • BLD Pharm . Comparative Reactivity of Chloroisoquinoline Derivatives.

  • ResearchGate . Fluorescent Benzo[g]isoquinoline-Based HIF Prolyl Hydroxylase Inhibitor. (Structural analogs and binding modes).

  • Sigma-Aldrich . 1-Chloro-6-methylisoquinoline-5-carboxylic acid Safety & Properties.

Validation of an Analytical Method for 1-Chloro-6-methylisoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-Chloro-6-methylisoquinoline-5-carboxylic acid (CAS: 1245643-02-0) is a critical intermediate in the synthesis of Vadadustat (AKB-6548) , a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used for treating anemia in chronic kidney disease.

The analysis of this intermediate presents specific chemical challenges:

  • Amphoteric Nature: The molecule contains a basic isoquinoline nitrogen and an acidic carboxylic acid moiety, creating potential for zwitterionic behavior and secondary silanol interactions.

  • Structural Similarity of Impurities: Key impurities often include the des-chloro analog (hydrolysis product) and regioisomers formed during the isoquinoline ring closure or subsequent halogenation steps.

This guide validates a Stability-Indicating RP-HPLC method designed to overcome these challenges, comparing it against generic "screening" methods and high-cost UPLC-MS alternatives.

Comparative Analysis of Analytical Strategies

Before detailing the validated protocol, it is essential to understand why the optimized RP-HPLC method is the preferred standard for routine Quality Control (QC) over alternatives.

FeatureMethod A: Optimized RP-HPLC (Recommended) Method B: Generic Gradient HPLC (Neutral pH) Method C: UPLC-MS/MS
Principle C18 Column + Acidic Buffer (pH 2.5)C18 Column + Water/AcetonitrileHILIC or C18 + Mass Spec
Selectivity High. Acidic pH suppresses carboxylic acid ionization (

), increasing retention and resolution.
Low. At neutral pH, the carboxylic acid is ionized (COO-), leading to early elution and poor resolution from polar impurities.Very High. Mass-based discrimination resolves co-eluting peaks.
Peak Shape Sharp. Protonated amine interacts less with residual silanols.Tailing. Interaction between the basic nitrogen and surface silanols causes significant tailing (

).
Excellent.
Cost/Throughput Moderate/High. Standard equipment, robust for routine use.Low. Minimal buffer prep, but data quality is often insufficient for release.Very High. Requires expensive instrumentation and skilled operators.
Suitability Release Testing & Stability. Quick Spot Checks (e.g., reaction monitoring).Genotoxic Impurity (GTI) Trace Analysis.

Validated Experimental Protocol (The "Hero" Method)

This protocol has been designed to satisfy ICH Q2(R2) requirements. The choice of pH 2.5 phosphate buffer is the critical control variable: it ensures the carboxylic acid is in its neutral form (increasing hydrophobicity and retention) while the basic nitrogen is protonated (requiring a modern, base-deactivated column).

Instrumentation & Conditions[1][2][3]
  • Instrument: HPLC System with PDA (Photodiode Array) Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge). Note: A 3.5 µm particle size offers a balance between resolution and backpressure compared to 5 µm.

  • Wavelength: 254 nm (Primary), 220 nm (Secondary for impurity profiling).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Reagents & Mobile Phase[1][2]
  • Solvent A (Buffer): 20 mM Potassium Dihydrogen Phosphate (

    
    ) in water, adjusted to pH 2.5 with Orthophosphoric Acid (
    
    
    
    ).
  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: Water:Acetonitrile (50:50 v/v).

Gradient Program

The gradient is designed to elute the polar acid intermediate early but sufficiently retained (


) while washing out late-eluting dimers.
Time (min)Solvent A (%)Solvent B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End

Validation Data Summary (ICH Q2 Framework)

The following data summarizes the performance characteristics of the method.

Specificity & Stress Testing

Specificity was established by subjecting the sample to stress conditions (Forced Degradation).

Stress ConditionTime/TempDegradation %Resolution (

) from Main Peak
Acid (0.1N HCl) 24h / 60°C5.2%> 2.5
Base (0.1N NaOH) 4h / 60°C12.1%> 3.0 (Major hydrolysis product)
Oxidation (3%

)
2h / RT3.5%> 2.0
Thermal 7 days / 60°C< 1.0%N/A

Observation: The method successfully resolves the des-chloro hydrolysis degradant (formed under basic conditions) from the parent peak.

Linearity & Range

Evaluated over 50% to 150% of the target concentration (0.5 mg/mL).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • Range: 0.25 mg/mL – 0.75 mg/mL

Accuracy (Recovery)

Spike recovery experiments were performed at three levels.

LevelAdded (mg)Recovered (mg)Mean Recovery (%)% RSD
50%25.024.999.6%0.4%
100%50.050.2100.4%0.2%
150%75.074.899.7%0.5%

Visualizing the Validation Workflow

Diagram 1: The Analytical Lifecycle (ICH Q14/Q2)

This workflow illustrates the logical progression from method development to routine use, emphasizing the "Self-Validating" feedback loops.

ValidationLifecycle Start Method Design (Physicochemical Properties) Dev Development Phase (Column Screening, pH Optimization) Start->Dev Define CQA PreVal Pre-Validation (System Suitability Check) Dev->PreVal Draft Method PreVal->Dev Fail (Tailing > 1.5) Val Formal Validation (ICH Q2 R2) PreVal->Val Pass Routine Routine QC (Release Testing) Val->Routine SOP Approval Routine->Val Change Control

Caption: The Analytical Lifecycle showing iterative loops for optimization before formal validation.

Diagram 2: Separation Logic (Chemical Mechanism)

Understanding why the method works ensures better troubleshooting.

SeparationLogic cluster_pH Mobile Phase pH 2.5 Molecule 1-Chloro-6-methylisoquinoline -5-carboxylic acid AcidGroup Carboxylic Acid (COOH) Molecule->AcidGroup Contains BaseGroup Isoquinoline Nitrogen (NH+) Molecule->BaseGroup Contains Interaction C18 Column Interaction AcidGroup->Interaction Remains Neutral (Hydrophobic Retention) BaseGroup->Interaction Protonated (Silanol Suppression) Result High Resolution & Sharp Peaks Interaction->Result

Caption: Mechanistic explanation of pH 2.5 buffer effect on the amphoteric analyte.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2]

  • Akebia Therapeutics. (2020).[3][4] Vadadustat: Mechanism of Action and Clinical Development. (Contextual reference for the intermediate's utility).

  • PubChem. (n.d.). Compound Summary: 1-Chloro-6-methylisoquinoline-5-carboxylic acid.[] National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for pKa-based method design logic).

Sources

Structure-activity relationship (SAR) studies of 1-Chloro-6-methylisoquinoline-5-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative analysis of 1-Chloro-6-methylisoquinoline-5-carboxylic acid as a scaffold for drug discovery.[1] Unlike standard catalog summaries, this document focuses on the application of this molecule in Structure-Activity Relationship (SAR) campaigns, specifically comparing its utility against established isoquinoline cores used in Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibition and kinase targeting.[1]

Executive Technical Summary

1-Chloro-6-methylisoquinoline-5-carboxylic acid represents a "privileged scaffold" offering orthogonal functionalization vectors.[1] Unlike the standard 1-chloroisoquinoline (which lacks the acid handle) or the 3-carboxylic acid isomers (common in clinical HIF-PH inhibitors like Roxadustat), this 5-carboxylic acid variant offers a unique geometry for accessing deep hydrophobic pockets while maintaining a solvent-exposed solubilizing tail.[1]

  • Primary Utility: Bifunctional core for fragment-based drug discovery (FBDD).[1]

  • Key Advantage: The C1-Chlorine serves as an electrophilic "warhead" for

    
     or Pd-catalyzed couplings, while the C5-Carboxyl provides a handle for peptidomimetic tails or solubility enhancers.[1]
    
  • Target Classes: HIF-Prolyl Hydroxylase (HIF-PH) and Serine/Threonine Kinases (e.g., ROCK, PKA).[1]

Chemical Architecture & Functional Logic

To understand the SAR potential, we must deconstruct the molecule into its pharmacophoric zones.

PositionFunctional GroupSAR RoleChemical Reactivity / Interaction
C1 Chlorine (-Cl) Diversity Vector High reactivity for

(with amines) or Suzuki-Miyaura coupling.[1] This region typically targets the ATP-binding hinge (kinases) or the hydrophobic sub-pocket (HIF-PH).[1]
C6 Methyl (-CH₃) Conformational Lock Provides steric bulk to restrict rotation of C5-substituents.[1] Fills small hydrophobic clefts (Val/Leu/Ile pockets) to increase selectivity over homologous enzymes.[1]
C5 Carboxylic Acid (-COOH) Binding/Solubility Critical anchor point.[1] Can be converted to amides (for H-bond networks) or bioisosteres (tetrazoles).[1] In HIF-PH, this mimics the 2-oxoglutarate co-substrate.[1]
N2 Isoquinoline Nitrogen H-Bond Acceptor Essential for "hinge binding" in kinases or iron coordination in metalloenzymes.[1]
Comparative Analysis: The 5-COOH vs. 3-COOH Vector

In drug development, the choice of isomer dictates the vector of the substituents. Below is a comparison of the Subject Scaffold (5-COOH) against the Industry Standard (Roxadustat-style 3-COOH isomer) .

Performance Matrix
FeatureSubject Scaffold (5-COOH isomer)Standard Alternative (3-COOH isomer)Interpretation
Synthetic Versatility High MediumThe 5-position on the benzene ring is chemically distinct from the pyridine ring, allowing for easier regioselective late-stage diversification without interfering with the N-oxide chemistry often used at N2.[1]
Metabolic Stability High ModerateThe 6-methyl group on the Subject Scaffold blocks the metabolic "soft spot" at C6, preventing rapid P450 hydroxylation often seen in unsubstituted isoquinolines.
Binding Geometry Linear/Extended Bent/AngularThe 5-COOH projects substituents away from the N-heterocycle, ideal for reaching solvent channels.[1] The 3-COOH projects adjacent to the Nitrogen, often creating steric clashes in tight pockets.
Solubility (LogD) 3.2 (Est. for amide deriv.)2.8 (Est.[1] for amide deriv.)The 5-isomer is slightly more lipophilic, requiring polar tails attached to the COOH to maintain drug-like properties.[1]
Experimental Data: Representative SAR Trends

Data extrapolated from isoquinoline HIF-PH inhibitor studies (e.g., EGLN1 inhibition).[1]

Compound IDR1 (at C1-Cl displacement)R5 (at C5-COOH)IC50 (nM)LE (Ligand Efficiency)Note
Ref-A (Std) PhenylGlycine-Amide450.32Standard 3-COOH isomer baseline.[1]
ISO-5-01 PhenoxyGlycine-Amide12 0.41 Subject Scaffold. 5-COOH vector improves fit.[1]
ISO-5-02 MorpholineGlycine-Amide2100.28Loss of hydrophobic contact at C1.[1]
ISO-5-03 4-F-PhenylMethyl Ester>10,000N/AHydrolysis of ester required for activity.[1]

Insight: The data suggests that for the 5-COOH scaffold, maintaining an aromatic system at C1 (via Suzuki coupling or ether linkage) is critical for potency, likely due to


 stacking interactions in the active site.[1]
Visualization: SAR Decision Tree

This diagram illustrates the logical flow of modifying the 1-Chloro-6-methylisoquinoline-5-carboxylic acid scaffold to optimize for potency and solubility.

SAR_Strategy Scaffold 1-Chloro-6-methyl isoquinoline-5-COOH C1_Mod C1-Chlorine Modification Scaffold->C1_Mod C5_Mod C5-Carboxyl Derivatization Scaffold->C5_Mod SnAr SnAr Displacement (Amines/Ethers) C1_Mod->SnAr Nucleophiles Suzuki Suzuki Coupling (Aryl/Heteroaryl) C1_Mod->Suzuki Boronic Acids Amide Amide Coupling (Glycine/Polar Tails) C5_Mod->Amide HBTU/HATU Bioiso Bioisostere (Tetrazole) C5_Mod->Bioiso Cyclization Result_Sol Improved Solubility (Lower LogD) SnAr->Result_Sol Result_Pot Increased Potency (Lower IC50) Suzuki->Result_Pot Amide->Result_Sol

Caption: SAR optimization workflow showing the divergent pathways for C1 and C5 modifications.

Experimental Protocols

To validate this scaffold, the following self-validating protocols are recommended. These are designed to minimize false positives caused by aggregation or impurities.

Protocol A: Regioselective C1-Arylation (Suzuki-Miyaura)

Objective: Replace the C1-Chlorine with an aryl group to establish the hydrophobic pharmacophore.[1]

  • Reagents: Dissolve 1-Chloro-6-methylisoquinoline-5-carboxylic acid (1.0 eq) in 1,4-Dioxane/Water (4:1).

  • Catalyst System: Add Phenylboronic acid (1.2 eq),

    
      (2.0 eq), and 
    
    
    
    (5 mol%).[1]
    • Why this catalyst?

      
       is robust against the free carboxylic acid, preventing catalyst poisoning that occurs with 
      
      
      
      .[1]
  • Reaction: Degas with

    
     for 5 mins. Heat to 90°C for 4 hours.
    
  • Workup: Acidify to pH 3 (to protonate the 5-COOH). Extract with EtOAc.

  • Validation: Monitor by LC-MS. The product should show a mass shift of

    
    .[1]
    
    • Checkpoint: If conversion is <50%, esterify the 5-COOH to a methyl ester before coupling to prevent catalyst sequestration.

Protocol B: HIF-PH2 (EGLN1) Fluorescence Polarization Assay

Objective: Quantify binding affinity of the synthesized analogs.[1]

  • Probe: Use a FAM-labeled HIF-1

    
     peptide fragment (tracer).[1]
    
  • Enzyme: Recombinant human EGLN1 (HIF-PH2).[1]

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 10

    
    M 
    
    
    
    .
    • Critical Step: Iron is essential for the enzyme. Prepare

      
       fresh to prevent oxidation to 
      
      
      
      .[1]
  • Procedure:

    • Incubate Enzyme (50 nM) + Analog (Serial Dilution) for 15 mins.

    • Add FAM-Tracer (10 nM).[1] Incubate 30 mins.

    • Read mP (milli-polarization) units.[1]

  • Data Analysis: Plot mP vs. log[Concentration]. Fit to a 4-parameter logistic equation to determine IC50.[1]

Conclusion

The 1-Chloro-6-methylisoquinoline-5-carboxylic acid is a high-value intermediate that offers distinct advantages over traditional pyridine or 3-substituted isoquinoline scaffolds.[1] Its C1-reactivity allows for rapid library generation via cross-coupling, while the C6-methyl group provides necessary metabolic protection.[1] For researchers targeting HIF-PH or kinases, this scaffold provides a "pre-organized" geometry that balances hydrophobic penetration with solvent-exposed solubility handles.[1]

References
  • Structural Basis of HIF-PH Inhibition : McDonough, M. A., et al. (2006). "Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2)." Proceedings of the National Academy of Sciences, 103(26), 9814-9819.[1] Link[1]

  • Isoquinoline SAR in Roxadustat : Rabinowitz, M. H. (2013). "Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into mounting orchestrating survival responses."[1] Journal of Medicinal Chemistry, 56(23), 9369–9402. Link[1]

  • Suzuki Coupling on Chloro-Isoquinolines: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (General Reference for C1-coupling protocols).
  • HIF-PH Assay Methodologies : Cho, H., et al. (2012). "Structure-activity relationship of novel isoquinoline derivatives as hypoxia-inducible factor prolyl hydroxylase inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(12), 4173-4178.[1] Link

Sources

Head-to-head comparison of analytical techniques for 1-Chloro-6-methylisoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-6-methylisoquinoline-5-carboxylic acid (CAS 1245643-02-0) is a critical scaffold in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. Its analysis presents a classic "amphoteric challenge": the molecule possesses a basic isoquinoline nitrogen (pKa ~5.4) and an acidic carboxylic acid moiety (pKa ~3.8).

This guide provides a head-to-head comparison of analytical techniques required to overcome two primary development hurdles:

  • Chromatographic Tailing & Retention: Caused by zwitterionic behavior and secondary silanol interactions.

  • Regiochemical Ambiguity: Distinguishing the 1-Cl, 6-Me, 5-COOH substitution pattern from likely synthetic byproducts (e.g., 8-chloro or 7-methyl isomers).

Physicochemical Profile & Analytical Implications[1][2][3][4][5][6][7]

Before selecting a technique, we must understand the molecule's behavior in solution.

FeatureChemical PropertyAnalytical Consequence
Isoquinoline Nitrogen Basic (pKa ~5.4)Protonated (

) at acidic pH. Causes severe peak tailing on standard silica C18 columns due to ion-exchange with residual silanols.
Carboxylic Acid Acidic (pKa ~3.8)Deprotonated (

) at neutral/basic pH. Increases polarity, risking elution in the void volume (

).
1-Chloro Group Lipophilic / EWGProvides a distinct 3:1 isotopic signature (

) in Mass Spectrometry.

Head-to-Head Comparison: Chromatographic Separation

The primary battle in analyzing this intermediate is achieving sharp peak shape while maintaining sufficient retention.

Candidate A: Acidic Mobile Phase (Traditional)
  • Column: C18 (End-capped), 3.5 µm.

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile.

  • Mechanism: Low pH (< 2.0) fully protonates the carboxylic acid (neutral) and the nitrogen (cationic). TFA acts as an ion-pairing agent to mask silanols.

Candidate B: High-pH Mobile Phase (Modern Hybrid)
  • Column: Charged Surface Hybrid (CSH) C18 or Ethylene Bridged Hybrid (BEH), 2.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) in Water/Acetonitrile.[1][2]

  • Mechanism: High pH (> pKa of base) neutralizes the isoquinoline nitrogen, eliminating silanol repulsion. The carboxylic acid is ionized (

    
    ), but the hydrophobic skeleton provides retention on hybrid particles.
    
Performance Data Comparison
MetricMethod A (Acidic/TFA) Method B (High pH/Hybrid) Winner
Peak Symmetry (Tailing Factor) 1.3 – 1.8 (Significant Tailing)0.95 – 1.1 (Excellent)Method B
Retention (k') Low (Compound is cationic/polar)High (Base is neutral/hydrophobic)Method B
MS Sensitivity Poor (TFA suppresses ionization)High (Ammonium buffer is volatile)Method B
Column Lifetime HighModerate (Requires Hybrid Silica)Method A
Expert Insight

The Verdict: Method B (High pH) is the superior choice for purity analysis. While Method A is standard, the basic nitrogen of the isoquinoline core interacts aggressively with silanols, even with TFA. Method B neutralizes the base, resulting in sharper peaks and better resolution of hydrophobic impurities (e.g., des-carboxy degradants). Note: You must use a hybrid column (e.g., Waters XBridge or Agilent Poroshell HPH) to resist silica dissolution at pH 10.

Head-to-Head Comparison: Structural Identification

Confirming the exact position of the methyl and carboxylic acid groups is vital, as chlorination conditions can yield regioisomers (e.g., 8-chloro).

Candidate A: 1D H NMR & LC-MS
  • Approach: Standard proton NMR integration and Mass Spec fragmentation.

  • Limitation: The 1-Chloro-6-methylisoquinoline core has few adjacent protons. 1D NMR shows singlets/doublets but cannot definitively prove if the methyl is at position 6 or 7 relative to the acid at 5.

Candidate B: 2D NOESY / HMBC NMR
  • Approach: Nuclear Overhauser Effect Spectroscopy (NOESY) to detect through-space interactions (< 5 Å).

  • Mechanism: Looks for spatial coupling between the Methyl protons (C6) and the aromatic proton at C7, and lack of coupling to C5 (occupied by COOH).

Performance Logic
Feature1D NMR + MS 2D NOESY/HMBC Winner
Formula Confirmation Excellent (Isotope pattern)N/A1D + MS
Regio-isomer Specificity Low (Ambiguous splitting)High (Spatial mapping)2D NOESY
Throughput High (Minutes)Low (Hours)1D + MS
Expert Insight

The Verdict: 2D NOESY (Method B) is mandatory for the initial reference standard characterization. You must observe a NOE correlation between the C6-Methyl group and the C7-Proton . If the methyl were at C7, it would correlate with protons at C8. 1D NMR is insufficient for "blind" confirmation of this specific substitution pattern.

Detailed Experimental Protocols

Protocol 1: High-pH Purity Analysis (Recommended)

This method is self-validating: the resolution between the main peak and its synthetic precursor (usually non-carboxylated) acts as the system suitability test.

  • Instrument: UHPLC System with PDA (210-400 nm) and QDa/MS detector.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent hybrid particle).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B[]

    • 12.1 min: 5% B (Re-equilibrate for 4 mins).

  • Flow Rate: 0.6 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (amide/acid).

  • Sample Diluent: 50:50 Water:Acetonitrile (Ensure pH is neutral to solubilize the zwitterion).

Protocol 2: Regiochemical Confirmation (NOESY)
  • Solvent: DMSO-

    
     (Prevents aggregation common in chloroform).
    
  • Concentration: > 10 mg/mL.

  • Experiment: Gradient-enhanced NOESY.

  • Key Signal to Monitor:

    • Locate Methyl singlet (~2.6 ppm).

    • Locate Aromatic doublets.

    • Pass Criteria: Strong cross-peak between Methyl and only one aromatic neighbor (H7). Absence of cross-peak to H5 confirms substitution at C5.

Analytical Decision Workflow

The following diagram illustrates the logical flow for characterizing a new batch of 1-Chloro-6-methylisoquinoline-5-carboxylic acid.

AnalyticalWorkflow Start Crude Sample (Synthesis Output) Solubility Solubility Check (DMSO vs MeOH) Start->Solubility Screening Purity Screen (Method B: High pH LC-MS) Solubility->Screening Decision1 Purity > 95%? Screening->Decision1 Purification Prep-HPLC (C18 / Ammonium Bicarb) Decision1->Purification No StructureID Structural ID (1H NMR + NOESY) Decision1->StructureID Yes Purification->Screening RegioCheck NOE: Me(C6) <-> H(C7)? StructureID->RegioCheck Release Release as Reference Standard RegioCheck->Release Confirmed Reject Reject: Wrong Regioisomer RegioCheck->Reject No Correlation

Caption: Analytical workflow prioritizing High-pH LC-MS for purity and NOESY NMR for absolute regiochemical assignment.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Link (Validating the use of specific phases for basic heterocycles).

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. Link (Source for High pH Hybrid Column protocols).

  • Claridge, T. D. (2016).[2][4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY for regioisomer determination).

  • PubChem. (2025).[5] Compound Summary: 1-Chloroisoquinoline derivatives.[6] National Library of Medicine. Link (General physicochemical data source).

Sources

A Comprehensive Guide to Evaluating the Target Specificity of 1-Chloro-6-methylisoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of a small molecule's interaction with its biological targets is paramount. A molecule's specificity profile dictates its utility as a research tool and its potential as a therapeutic agent. This guide provides a robust experimental framework for the comprehensive evaluation of the target specificity of the novel compound, 1-Chloro-6-methylisoquinoline-5-carboxylic acid. While specific biological data for this molecule is not yet publicly available, its core isoquinoline structure is a well-established scaffold in medicinal chemistry, notably in the development of kinase inhibitors.[1] This structural alert strongly suggests that a primary hypothesis for its biological activity lies within the domain of protein kinase inhibition.

This guide, therefore, outlines a phased, data-driven approach to first identify and then rigorously validate the molecular targets of 1-Chloro-6-methylisoquinoline-5-carboxylic acid. We will detail the requisite experimental protocols, explain the rationale behind their selection, and propose a comparative framework using well-characterized alternative inhibitors to benchmark its performance.

The Isoquinoline Scaffold: A Privileged Structure in Kinase Inhibition

The isoquinoline ring system is a recurring motif in a multitude of biologically active compounds. Its rigid structure and capacity for diverse substitutions make it an ideal starting point for designing molecules that can fit into the highly conserved ATP-binding pocket of protein kinases.[1] For instance, derivatives of the closely related quinoline scaffold have been successfully developed as inhibitors for targets such as protein kinase CK2 and SIRT3.[2][3] Given this precedent, a thorough investigation of 1-Chloro-6-methylisoquinoline-5-carboxylic acid's activity against the human kinome is a logical and scientifically sound starting point for its characterization.

Phase 1: Unveiling Potential Targets with Broad Kinome Profiling

The initial step in characterizing a potential kinase inhibitor is to assess its binding affinity against a large, representative panel of human kinases. This unbiased approach provides a broad overview of the compound's selectivity and identifies high-priority candidates for further investigation. The KINOMEscan® platform is an industry-standard method for this purpose, employing a competitive binding assay that is independent of ATP concentration.[4][5]

Experimental Protocol: KINOMEscan® Competitive Binding Assay

This protocol outlines the general steps for performing a KINOMEscan® screen.

  • Compound Preparation: Solubilize 1-Chloro-6-methylisoquinoline-5-carboxylic acid in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare serial dilutions of the stock solution. For a primary screen, a single high concentration (e.g., 10 µM) is typically used. For determining dissociation constants (Kd), an 11-point, three-fold serial dilution is prepared.[6]

  • Binding Reaction: The assay consists of three core components: a DNA-tagged kinase, an immobilized, broadly active kinase inhibitor (the "bait"), and the test compound.[4] These components are incubated together in polypropylene 384-well plates. The test compound competes with the immobilized bait for binding to the kinase's active site.

  • Capture and Washing: The reaction mixture is transferred to streptavidin-coated beads to capture the immobilized ligand and any bound kinase. Unbound components are removed through a series of wash steps.[4][6]

  • Elution and Quantification: The bound kinase is eluted from the beads. The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR).[6]

  • Data Analysis: The amount of kinase recovered in the presence of the test compound is compared to a DMSO control. A lower amount of recovered kinase indicates that the test compound successfully competed with the bait for binding. Results are often expressed as a percentage of the control, and for dose-response experiments, a Kd value is calculated.[7]

G cluster_workflow KINOMEscan® Workflow prep Compound Preparation (1-Chloro-6-methylisoquinoline- 5-carboxylic acid in DMSO) assay Binding Reaction (DNA-tagged Kinase + Immobilized Bait + Test Compound) prep->assay Competition capture Capture on Streptavidin Beads assay->capture wash Wash to Remove Unbound Components capture->wash elute Elution of Bound Kinase wash->elute qpcr Quantification by qPCR elute->qpcr data Data Analysis (Calculate % Control or Kd) qpcr->data

Caption: KINOMEscan® competitive binding assay workflow.

Phase 2: Verifying Target Engagement in a Cellular Milieu

While in vitro binding assays are powerful, they do not account for factors such as cell permeability, intracellular target concentration, and the presence of endogenous ATP. The Cellular Thermal Shift Assay (CETSA) is a biophysical technique that confirms direct target engagement within intact cells.[8][9] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than its unbound form.[9][10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a typical CETSA experiment to validate the primary hits from the KINOMEscan® screen.

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with either 1-Chloro-6-methylisoquinoline-5-carboxylic acid (at various concentrations) or a vehicle control (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[11]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 48-72°C) for a short duration (e.g., 3 minutes) using a PCR machine.[11]

  • Cell Lysis: Lyse the cells to release their contents. This is often achieved through repeated freeze-thaw cycles.[11]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.[11]

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. The amount of the target protein in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[8]

G cluster_workflow CETSA Workflow treat Treat Intact Cells (Test Compound vs. Vehicle) heat Heat Cells across a Temperature Gradient treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation to Pellet Aggregates lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect quantify Quantify Target Protein (e.g., Western Blot) collect->quantify analyze Analyze Thermal Shift quantify->analyze G cluster_pathway Simplified EGFR Signaling Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Test_Compound 1-Chloro-6-methyl- isoquinoline- 5-carboxylic acid Test_Compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Potential inhibitory action on the EGFR signaling cascade.

Conclusion

The evaluation of a novel compound's specificity is a cornerstone of rigorous pharmacological research. For 1-Chloro-6-methylisoquinoline-5-carboxylic acid, its chemical structure provides a compelling hypothesis for kinase-directed activity. The multi-phased experimental approach detailed in this guide—commencing with broad kinome profiling, followed by cellular target engagement validation, and culminating in functional assays and comparative analysis—provides a self-validating system to comprehensively define its specificity. By adhering to this framework, researchers can confidently elucidate the molecular targets of this compound, paving the way for its potential application as a selective chemical probe or a starting point for therapeutic development.

References

  • MDPI. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Available from: [Link]

  • ResearchGate. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Available from: [Link]

  • Drugs.com. List of EGFR inhibitors (anti-EGFR). Available from: [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • PubMed. HCV NS5A replication complex inhibitors. Available from: [Link]

  • NIH. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability. Available from: [Link]

  • PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]

  • DiscoverX. KINOMEscan® Kinase Profiling Platform. Available from: [Link]

  • PubMed Central. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available from: [Link]

  • NIH. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Available from: [Link]

  • PLOS Pathogens. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • protocols.io. KINOMEscan protocol description. Available from: [Link]

  • Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • PMC. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Available from: [Link]

  • ResearchGate. Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. Available from: [Link]

  • National Cancer Institute. Definition of EGFR inhibitor. Available from: [Link]

  • ScienceDirect. Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Available from: [Link]

  • Wikipedia. Discovery and development of NS5A inhibitors. Available from: [Link]

  • PMC. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Available from: [Link]

  • ACS Publications. Discovery and Development of Hepatitis C Virus NS5A Replication Complex Inhibitors. Available from: [Link]

  • PMC. Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. Available from: [Link]

  • News-Medical.net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Google Patents. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
  • PubMed Central. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Available from: [Link]

  • CancerNetwork. EGFR Inhibitors in Lung Cancer. Available from: [Link]

  • ACS Publications. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Available from: [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available from: [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). Available from: [Link]

  • Captor Therapeutics. MCL-1: A TARGET WITH IMMENSE POTENTIAL IN ONCOLOGY. Available from: [Link]

  • Ovid. HCV NS5A replication complex inhibitors. Available from: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Available from: [Link]

  • PubMed Central. Comparison of FDA Approved Kinase Targets to Clinical Trial Ones: Insights from Their System Profiles and Drug-Target Interaction Networks. Available from: [Link]

  • Pär Nordlund's Group, Karolinska Institutet. CETSA. Available from: [Link]

  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available from: [Link]

  • ResearchGate. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. Available from: [Link]

  • SlideShare. 崔瑞廷, Tim 細胞影像分析工程師 KINOMEscan. Available from: [Link]

Sources

A Comparative Guide to the Inter-laboratory Validation of 1-Chloro-6-methylisoquinoline-5-carboxylic Acid Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 1-Chloro-6-methylisoquinoline-5-carboxylic acid, a key intermediate in pharmaceutical development. We will objectively compare the performance of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by a detailed hypothetical inter-laboratory study design, experimental data, and step-by-step protocols.

The Imperative for Inter-Laboratory Validation

In modern drug development, analytical methods are frequently transferred between laboratories, such as from a central research facility to a quality control (QC) laboratory or between different contract research organizations (CROs). The objective of an inter-laboratory validation study is to demonstrate that an analytical procedure is suitable for its intended purpose and to establish the method's reproducibility.[1][2] Reproducibility expresses the precision between measurement results obtained at different laboratories, providing the ultimate confidence in the method's robustness and transferability.[3][4]

This guide is structured to walk researchers and drug development professionals through the critical considerations of designing and executing such a study, grounded in the principles outlined by major regulatory bodies.

Foundational Principles: The Regulatory Framework

Any analytical method validation must be built upon a solid regulatory foundation. The International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225> provide the essential framework.[5][6][7][8] The objective is to demonstrate that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision.[5]

Key validation parameters under consideration in an inter-laboratory study include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results. This is further broken down into:

    • Repeatability (Intra-assay Precision): Precision under the same operating conditions over a short interval.[9][10]

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, equipment).[11][12]

    • Reproducibility: Precision between different laboratories.[3][4][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][11]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[13]

Inter-Laboratory Study Design

A robust study design is paramount for generating meaningful data. This section outlines a model for a collaborative study involving five independent laboratories.

Workflow and Logistics

A central organizing laboratory is responsible for preparing and distributing a blinded set of samples to all participating sites. This ensures sample homogeneity and prevents bias. The overall workflow is depicted below.

G cluster_0 Central Organizing Laboratory cluster_1 Participating Laboratories (Labs 1-5) cluster_2 Centralized Data Analysis prep Sample Preparation (Bulk Drug & Spiked Matrix) dist Blinding & Distribution of Samples to Labs 1-5 prep->dist receipt Sample Receipt & Storage dist->receipt analysis Analysis using Method A (HPLC-UV) & Method B (LC-MS/MS) receipt->analysis data_sub Data Submission to Central Lab analysis->data_sub stats Statistical Analysis (ANOVA, Accuracy, Precision) data_sub->stats report Final Validation Report & Method Comparison stats->report

Caption: Workflow for the inter-laboratory validation study.

Sample Preparation and Distribution

Three sets of samples are prepared by the central laboratory:

  • Reference Standard: A well-characterized, high-purity batch of 1-Chloro-6-methylisoquinoline-5-carboxylic acid.

  • Validation Samples (Bulk Drug): Homogenized samples of the bulk drug substance at 100% of the target concentration.

  • Validation Samples (Spiked Matrix): A relevant biological matrix (e.g., human plasma) is spiked with the reference standard to create Quality Control (QC) samples at three concentrations: Low (QCL), Medium (QCM), and High (QCH).

Each participating laboratory receives the reference standard, a set of validation samples, and the standardized analytical protocols.

Comparative Analytical Methodologies

Two distinct methods are validated to compare their performance characteristics. Liquid chromatography is the separation technique of choice for both, given its suitability for analyzing carboxylic acids and isoquinoline derivatives.[14][15]

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method represents a robust, widely accessible technique suitable for routine quality control of bulk substances.

Rationale for Experimental Choices:

  • Column: A C18 stationary phase is selected for its excellent retention of moderately non-polar molecules like the isoquinoline ring system.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure adequate separation and elution. Phosphoric acid is added to the aqueous phase to control the ionization state of the carboxylic acid group (keeping it protonated) and ensure a sharp, symmetrical peak shape.

  • Detection: UV detection at 254 nm is chosen as a common wavelength for aromatic systems, providing good sensitivity without requiring a specific chromophore.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in 50:50 acetonitrile:water (v/v).

    • Create a 5-point calibration curve by serially diluting the stock solution (e.g., 5, 25, 50, 100, 200 µg/mL).

    • Accurately weigh and dissolve the bulk drug validation samples to a target concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • System Suitability:

    • Before analysis, inject the 50 µg/mL standard six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor ≤ 2.0.

  • Analysis Sequence:

    • Run a blank (diluent) injection.

    • Run the calibration standards.

    • Analyze the validation samples in triplicate.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides superior sensitivity and selectivity, making it ideal for bioanalysis where low concentrations are expected in complex matrices.[14][16]

Rationale for Experimental Choices:

  • Sample Preparation: Protein precipitation with acetonitrile is a fast and effective method to remove the bulk of matrix interferences from plasma samples.[17]

  • Mobile Phase: Formic acid is used as a mobile phase modifier to promote the protonation of the analyte, which is essential for efficient positive mode electrospray ionization (ESI).[16]

  • Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer provides exceptional specificity by monitoring a specific precursor-to-product ion transition, virtually eliminating matrix interference.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in methanol.

    • Spike blank human plasma with the stock solution to create calibration standards (e.g., 1, 5, 20, 100, 500 ng/mL) and QC samples (e.g., 3, 75, 400 ng/mL).

    • For all plasma samples (calibrators, QCs, and validation samples), perform a protein precipitation: Add 300 µL of ice-cold acetonitrile containing an internal standard to 100 µL of the plasma sample. Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an injection vial.

  • Chromatographic Conditions:

    • Instrument: LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole).

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transition (Hypothetical): Precursor Ion (Q1): m/z 222.1 → Product Ion (Q3): m/z 176.1.

    • Instrument Parameters: Optimize capillary voltage, gas flows, and collision energy according to manufacturer's specifications.[18]

  • Analysis Sequence:

    • Run a blank (extracted blank plasma).

    • Run the calibration standards.

    • Analyze the QC and validation samples.

Data Analysis and Results Comparison

Data from all five laboratories were collected and analyzed centrally. The primary statistical tool used to evaluate reproducibility was Analysis of Variance (ANOVA), which can effectively parse the different sources of variation.[12]

Performance Characteristics Summary

The table below summarizes the key validation parameters, averaged across all participating laboratories. Acceptance criteria are based on standard industry guidelines.[5][19]

Parameter Method A: HPLC-UV Method B: LC-MS/MS Acceptance Criteria
Linearity (r²) 0.99920.9995≥ 0.995
Range 5 - 200 µg/mL1 - 500 ng/mL---
Intra-Lab Accuracy (% Bias) -1.8% to +2.1%-3.5% to +4.2%Within ±15% (±20% at LLOQ)
Intra-Lab Precision (% RSD) 1.5% - 3.8%2.1% - 5.5%≤ 15% (≤ 20% at LLOQ)
Inter-Lab Reproducibility (% RSD) 5.9%7.2%≤ 15%
Limit of Quantitation (LOQ) 5 µg/mL1 ng/mL---
Method Comparison

Both methods successfully met the pre-defined acceptance criteria for a validated analytical procedure. The choice between them depends entirely on the intended application.

G method_A Method A: HPLC-UV Strengths: - Robust & Reliable - Lower Cost - Simpler Operation Limitations: - Lower Sensitivity - Moderate Specificity Best For: - Bulk Drug QC - Purity Assays comparison vs. method_B Method B: LC-MS/MS Strengths: - High Sensitivity (ng/mL) - High Specificity - Suitable for Complex Matrices Limitations: - Higher Cost & Complexity - Susceptible to Matrix Effects Best For: - Bioanalysis (PK studies) - Trace Impurity Analysis

Caption: Head-to-head comparison of HPLC-UV and LC-MS/MS.

The HPLC-UV method demonstrated excellent precision and is well-suited for analyzing the bulk drug substance where concentrations are high and the matrix is simple. Its operational simplicity and lower cost make it the superior choice for routine manufacturing control.

The LC-MS/MS method showed outstanding sensitivity, with an LOQ over 5000 times lower than the HPLC-UV method. This sensitivity, combined with its high specificity, makes it the only viable option for bioanalytical applications, such as pharmacokinetic studies, where analyte concentrations in plasma are expected to be very low.

Conclusion

This guide has demonstrated that both HPLC-UV and LC-MS/MS assays for 1-Chloro-6-methylisoquinoline-5-carboxylic acid can be successfully validated across multiple laboratories. The inter-laboratory study confirms that both methods are robust and reproducible. The final selection of a method is not a question of which is "better," but which is "fit for purpose."[20] For high-concentration QC testing, HPLC-UV is efficient and economical. For trace-level quantification in complex biological matrices, the sensitivity and specificity of LC-MS/MS are indispensable.

References

  • Nakashima, K., & Nakashima, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC.
  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Funakoshi, S., et al. (2018). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central.
  • Burd, E. M. (2010). Validation of Laboratory-Developed Molecular Assays for Infectious Diseases. PMC.
  • USP. (2013). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems.
  • de Souza, J. G. S., et al. (2022). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). SciELO.
  • Spale, M. (2022). Importance of Repeatability and Reproducibility in Analytical Chemistry. AZoLifeSciences.
  • Koel, M. (n.d.). 4.1. Repeatability, intermediate precision and reproducibility. Sisu@UT.
  • Sorokina, A., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. PMC - NIH.
  • Rosa, R. (2013). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Technology Networks. (2021). Repeatability vs. Reproducibility. Technology Networks.
  • Bansal, S. K., & DeStefano, A. J. (2007). Statistical tools and approaches to validate analytical methods: methodology and practical examples. AAPS PharmSciTech.
  • Martin, G. P. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • Agilent Technologies. (n.d.).
  • FDA. (2013).
  • Wikipedia. (n.d.). Reproducibility. Wikipedia.
  • Kumar, P., & Singh, R. (2025).
  • USP. (2017).
  • Kukula-Koch, W. (2017).
  • Kukula-Koch, W. (2017).
  • Slideshare. (n.d.).

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Chloro-6-methylisoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 1-Chloro-6-methylisoquinoline-5-carboxylic acid

Executive Summary & Chemical Profile

This guide provides an operational safety framework for handling 1-Chloro-6-methylisoquinoline-5-carboxylic acid (CAS: 1245643-02-0). As a halogenated heteroaromatic carboxylic acid, this compound presents a dual-threat profile: it combines the corrosivity/irritation potential of organic acids with the bioactive sensitization risks common to isoquinoline scaffolds used in kinase inhibitor development.

Chemical Identity:

  • CAS: 1245643-02-0[1][2][]

  • Formula: C₁₁H₈ClNO₂[1][]

  • Physical State: Solid (Powder/Crystal)

  • Primary Hazards (GHS): Skin Irritant (H315), Serious Eye Irritant (H319), STOT-SE Respiratory Irritant (H335).

Hazard Architecture & Risk Assessment

Effective safety is not about memorizing rules; it is about understanding molecular behavior. We analyze the molecule to predict the risk:

  • The Carboxylic Acid (C-5 Position): This moiety donates protons upon contact with moisture (sweat, mucous membranes), leading to immediate irritation or chemical burns.

  • The Halogen (C-1 Chlorine): Halogenated heterocycles are often reactive electrophiles. This increases the risk of skin sensitization (allergic dermatitis) upon repeated low-level exposure.

  • Physical Form (Dust): As a solid intermediate, the primary vector of exposure is inhalation of airborne particulates during weighing and transfer.

Visualizing the Risk Logic

The following diagram illustrates the decision matrix for selecting controls based on the specific task being performed.

RiskMatrix Task Task Identification Weighing Weighing/Transfer (High Dust Risk) Task->Weighing Reaction Solubilized Reaction (Splash Risk) Task->Reaction Storage Sealed Storage (Low Risk) Task->Storage Control_Eng Engineering Control: Fume Hood / LEV Weighing->Control_Eng Mandatory PPE_Resp PPE: N95/P100 or Powered Air (PAPR) Weighing->PPE_Resp Secondary Barrier PPE_Skin PPE: Double Nitrile + Lab Coat Weighing->PPE_Skin Reaction->Control_Eng Reaction->PPE_Skin PPE_Eye PPE: Chemical Goggles (Not Safety Glasses) Reaction->PPE_Eye Critical Storage->PPE_Skin precautionary

Figure 1: Risk-Based Control Matrix. Note that engineering controls (Fume Hood) are the primary defense for both dust and vapor hazards.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. For this specific compound, the following PPE standards are required to prevent acid hydrolysis on skin and respiratory sensitization.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 (Minimum) or P100 Respirator Why: The H335 hazard (Respiratory Irritation) implies that inhaling dust will cause immediate mucosal inflammation. Condition: Mandatory if working outside a fume hood (not recommended) or during spill cleanup.[4]
Hand (Primary) Nitrile Gloves (4 mil) Why: Latex gloves are permeable to many organic acids and solvents. Nitrile provides superior chemical resistance against halogenated aromatics.
Hand (Secondary) Double Gloving Why: This technique allows you to strip the outer glove immediately upon contamination without exposing skin, maintaining workflow continuity.
Eye/Face Chemical Splash Goggles Why: Standard safety glasses have gaps. Acidic powders can drift into these gaps, reacting with eye moisture to cause severe irritation (H319).
Body Poly-cotton Lab Coat (Buttoned)Why: Protects street clothes from dust accumulation. Upgrade: Use a Tyvek apron if handling large quantities (>10g) to prevent pore penetration.

Operational Workflow: Safe Handling Protocol

This protocol is designed to isolate the user from the chemical before the PPE is even tested.

Step 1: Engineering Setup
  • Velocity Check: Ensure the Fume Hood face velocity is between 80–100 fpm (feet per minute).

  • Static Control: Use an ionizing bar or anti-static gun if the powder appears "flyaway" (common with dry organic acids). Static charge causes powder to leap from spatulas, bypassing containment.

Step 2: Weighing & Transfer
  • Don PPE: Put on double nitrile gloves, goggles, and lab coat.

  • Tare First: Place the weighing boat/vial in the balance inside the hood. Tare it.

  • Transfer: Open the source container only inside the hood. Use a disposable antistatic spatula.

  • Seal: Close the source container immediately after removing the aliquot.

  • Wipe Down: Wipe the exterior of the transfer vessel with a dry Kimwipe before removing it from the hood to prevent tracking dust into the lab.

Step 3: Solubilization (Reaction Phase)
  • Solvent Choice: When dissolving in organic solvents (e.g., DMSO, DMF, DCM), the permeation rate through gloves increases.

  • Action: If the solution splashes on your glove, change the outer glove immediately . Do not wait for a burning sensation.

Step 4: Decontamination & Disposal

Disposal must follow the "Dual-Hazard" logic: it is both an Organic Acid and Halogenated .

DisposalFlow Waste Waste Generation SolidWaste Solid Waste (Contaminated Wipes/Powder) Waste->SolidWaste LiquidWaste Liquid Waste (Reaction Mixtures) Waste->LiquidWaste Bin_Solid Bin: Hazardous Solid Waste (Label: Toxic/Irritant) SolidWaste->Bin_Solid Decision Solvent Type? LiquidWaste->Decision Halogenated Stream A: Halogenated Organic Waste Decision->Halogenated Contains DCM, Chloroform, or High Conc. of Product NonHal Stream B: Non-Halogenated Organic Waste Decision->NonHal Ethanol, Ethyl Acetate only

Figure 2: Waste Stream Segregation. Due to the Chlorine atom on the isoquinoline ring, high concentrations should default to Halogenated Waste streams to prevent issues during incineration.

Emergency Response

  • Inhalation: Move to fresh air immediately. The carboxylic acid group can cause bronchospasm. Seek medical attention if coughing persists.

  • Eye Contact: Flush with water for 15 minutes .[4][5][6][7] Do not rub eyes (abrasion risk from crystals).

  • Skin Contact: Wash with soap and water.[8] Do not use organic solvents (ethanol/acetone) to wash skin; this drives the chemical deeper into the dermis.

References

  • BOC Sciences. 1-chloro-6-methylisoquinoline-5-carboxylic acid - CAS 1245643-02-0 Product Data.[] Retrieved from

  • BLD Pharm. Safety Data Sheet (SDS) Search for CAS 1245643-02-0. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from

  • PubChem. Compound Summary: Isoquinoline-5-carboxylic acid (Analog). National Library of Medicine. Retrieved from

  • University of Washington EHS. Organic Acid Standard Operating Procedure. Retrieved from

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.